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Core Science & Biosynthesis

Foundational

A Strategic In Vitro Workflow for Elucidating the Mechanism of Action of 2-[(1-Benzyl-pyrrolidin-3-yl)-isopropyl-amino]-ethanol

An In-Depth Technical Guide for Drug Discovery Professionals Abstract The pyrrolidine ring is a privileged scaffold in medicinal chemistry, serving as the core of numerous biologically active compounds with diverse thera...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Drug Discovery Professionals

Abstract

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, serving as the core of numerous biologically active compounds with diverse therapeutic applications, from oncology to neuroscience.[1][2][3] This guide addresses the challenge of a novel, uncharacterized compound, 2-[(1-Benzyl-pyrrolidin-3-yl)-isopropyl-amino]-ethanol. In the absence of existing data, a systematic, multi-tiered in vitro investigation is paramount to unveil its pharmacological profile. This document outlines a comprehensive, logic-driven workflow designed for researchers and drug development scientists. It provides a strategic sequence of experiments, from initial physicochemical characterization and broad liability screening to hypothesis-driven assays aimed at pinpointing a specific molecular target and mechanism of action. The protocols and decision-making frameworks detailed herein are grounded in established drug discovery principles to ensure scientific rigor and efficient resource allocation in the characterization of this and other novel chemical entities.

Introduction: The Pyrrolidine Scaffold and the Uncharacterized Compound

The five-membered nitrogen-containing heterocyclic pyrrolidine ring is a cornerstone of modern drug discovery. Its non-planar, sp³-hybridized nature allows for a three-dimensional exploration of chemical space that is often critical for high-affinity and selective interactions with biological targets.[1][4] Pyrrolidine derivatives have demonstrated a vast range of pharmacological activities, including enzyme inhibition, receptor modulation, and ion channel activity.[5][6] Many successful pharmaceuticals incorporate this versatile scaffold.[7]

The subject of this guide, 2-[(1-Benzyl-pyrrolidin-3-yl)-isopropyl-amino]-ethanol, combines several key structural motifs:

  • A Pyrrolidine Core: Suggests potential for a wide array of biological targets.

  • A Benzyl Group: A common feature in pharmacologically active compounds that can contribute to binding through hydrophobic and aromatic interactions.[7]

  • An Isopropyl-amino Group: Influences steric and electronic properties, potentially directing the compound to specific binding pockets.

  • An Ethanol Moiety: Can act as a hydrogen bond donor or acceptor, contributing to aqueous solubility and target binding. This feature is found in amino alcohol compounds that have shown potential as antibiotic and antifungal agents.[8]

Given the absence of published data on this specific molecule, this guide proposes a systematic approach to its in vitro characterization. The workflow is designed to first broadly assess its biological activity and then progressively narrow the focus to identify a specific mechanism of action.

Phase 1: Foundational Characterization and Liability Assessment

Before delving into complex biological assays, it is crucial to establish the compound's fundamental physicochemical properties and assess its general toxicity. This foundational data is essential for designing and interpreting all subsequent experiments.

Physicochemical Profiling

Understanding the compound's solubility, stability, and lipophilicity is critical for accurate assay design.

ParameterMethodRationale
Aqueous Solubility Kinetic or Thermodynamic Solubility Assays (e.g., Nephelometry)Determines the maximum concentration usable in aqueous buffers for biological assays and prevents compound precipitation.
Chemical Stability HPLC-UV analysis in various buffers (pH 5.0, 7.4, 9.0) over timeEnsures the compound does not degrade under experimental conditions, which would confound results.
Lipophilicity (LogD) Shake-flask method (octanol/water) or chromatographic methodsPredicts membrane permeability and potential for non-specific binding. Crucial for interpreting cell-based assay results.
Initial Cytotoxicity and Safety Profiling

A primary screen across diverse cell lines is necessary to determine the compound's cytotoxic potential and to identify a non-toxic concentration range for subsequent cell-based functional assays.

Experimental Protocol: MTT Assay for General Cytotoxicity

  • Cell Plating: Seed a panel of cell lines (e.g., HepG2 for liver toxicity, HEK293 for a general human cell line, and a panel of cancer cell lines like MCF-7 and HT29) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of the test compound (e.g., from 100 µM down to 1 nM) in the appropriate cell culture medium. Treat the cells and include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[2]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC₅₀ (the concentration that inhibits cell growth by 50%).

Phase 2: Broad Target Screening to Generate Mechanistic Hypotheses

With foundational data in hand, the next phase employs broad screening panels to identify potential molecular targets from a wide range of protein families. This unbiased approach is a highly efficient method for de-orphaning novel compounds.

G cluster_0 Phase 2: Broad Target Screening cluster_1 Phase 3: Hypothesis Testing Compound Compound Receptor_Screen Broad Receptor Binding Panel (e.g., GPCRs, Ion Channels) Compound->Receptor_Screen Identify binding hits Enzyme_Screen Broad Enzyme/Kinase Panel (e.g., Kinase, Protease, PDE) Compound->Enzyme_Screen Identify inhibitory hits Phenotypic_Screen High-Content Phenotypic Screen (e.g., Neurite Outgrowth, Cell Cycle) Compound->Phenotypic_Screen Identify functional effects Hypothesis_GPCR Hypothesis: GPCR Modulator Receptor_Screen->Hypothesis_GPCR Hypothesis_Enzyme Hypothesis: Enzyme Inhibitor Enzyme_Screen->Hypothesis_Enzyme Hypothesis_Phenotype Hypothesis: CNS-Active Agent Phenotypic_Screen->Hypothesis_Phenotype

Caption: High-level workflow from broad screening to hypothesis generation.

Receptor and Ion Channel Profiling

Given the prevalence of pyrrolidine derivatives that target the central nervous system, a comprehensive receptor and ion channel binding screen is a logical starting point.[9][10] Commercially available services (e.g., Eurofins SafetyScreen, CEREP BioPrint) can test the compound at a single high concentration (e.g., 10 µM) against a panel of hundreds of targets.

  • Targets: GPCRs, ion channels, transporters.

  • Methodology: Typically radioligand binding assays.

  • Endpoint: Percentage inhibition of radioligand binding. A significant "hit" is usually defined as >50% inhibition.

Enzyme and Kinase Profiling

Many pyrrolidine-based drugs function as enzyme inhibitors.[5][6] Therefore, screening against a panel of common enzyme classes is warranted.

  • Targets: Kinases, proteases, phosphodiesterases, etc.

  • Methodology: Varies by target; often involves fluorescence or luminescence-based activity assays.

  • Endpoint: Percentage inhibition of enzyme activity.

Phase 3: Hypothesis-Driven Mechanistic Elucidation

The results from Phase 2 will generate one or more testable hypotheses. Phase 3 involves specific, targeted in vitro assays to confirm these initial hits, determine their functional relevance, and characterize the precise mechanism of action.

Scenario A: Hit Identified as a GPCR Ligand

If the broad screen suggests binding to a G protein-coupled receptor (GPCR), the following workflow will determine the compound's affinity and functional activity.

G Start GPCR Binding Hit (>50% Inhibition) Binding_Assay Radioligand Binding Assay (Saturation & Competition) Start->Binding_Assay Functional_Assay Functional Assay (e.g., cAMP, Ca2+ Flux) Start->Functional_Assay Determine_Affinity Determine Affinity (Ki) & Specificity Binding_Assay->Determine_Affinity Determine_Efficacy Determine Efficacy (EC50) & Potency (pA2 for antagonists) Functional_Assay->Determine_Efficacy Conclusion Mechanism Confirmed: Agonist, Antagonist, or Allosteric Modulator Determine_Affinity->Conclusion Determine_Efficacy->Conclusion

Caption: Workflow for characterizing a GPCR hit.

Experimental Protocol: Competition Radioligand Binding Assay

  • Membrane Preparation: Use cell membranes prepared from a cell line recombinantly overexpressing the target GPCR.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a known radioligand for the target receptor, and increasing concentrations of the test compound.

  • Incubation: Incubate to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the plate contents through a filter mat to separate bound from free radioligand.

  • Detection: Measure the radioactivity retained on the filter mat using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀, which can be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation.

Functional Assays:

  • For Gs/Gi-coupled receptors: Measure changes in intracellular cyclic AMP (cAMP) levels using HTRF or LANCE assays.

  • For Gq-coupled receptors: Measure the release of intracellular calcium (Ca²⁺) using a fluorescent calcium indicator dye (e.g., Fluo-4).

By running these assays in both agonist mode (compound alone) and antagonist mode (compound in the presence of a known agonist), one can classify the compound as an agonist, antagonist, or allosteric modulator.

Scenario B: Hit Identified as an Enzyme Inhibitor

If the compound inhibits an enzyme, the goal is to determine its potency (IC₅₀) and mode of inhibition.

Experimental Protocol: Enzyme Inhibition Kinetics

  • IC₅₀ Determination: Perform an enzyme activity assay with a fixed concentration of substrate and varying concentrations of the test compound. This will yield a dose-response curve from which the IC₅₀ can be calculated.

  • Mechanism of Action Studies: To determine if the inhibition is competitive, non-competitive, or uncompetitive, perform the enzyme activity assay with varying concentrations of both the substrate and the inhibitor.

  • Data Analysis: Plot the data using a double-reciprocal plot (Lineweaver-Burk plot). The pattern of changes in Vmax (maximum velocity) and Km (Michaelis constant) will reveal the mode of inhibition.

Inhibition ModeEffect on VmaxEffect on Km
Competitive No changeIncreases
Non-competitive DecreasesNo change
Uncompetitive DecreasesDecreases
Scenario C: No Clear Target, but a Phenotypic Effect

If the initial screens do not yield a specific molecular target but a clear cellular phenotype was observed (e.g., anticonvulsant-like activity, neurite outgrowth), the investigation will require more complex, hypothesis-driven approaches such as chemoproteomics, transcriptomics, or specific functional assays related to the observed phenotype. For example, if an anticonvulsant effect is suspected based on structural similarities to other pyrrolidine derivatives[11], one could use in vitro electrophysiology (e.g., patch-clamp on cultured neurons) to assess effects on sodium channels, calcium channels, or GABAergic transmission.

Phase 4: In Vitro ADME-Tox Profiling

For any compound with therapeutic potential, early assessment of its ADME-Tox properties is crucial.

  • Metabolic Stability: Incubate the compound with human liver microsomes and measure its depletion over time by LC-MS/MS. This provides an estimate of its metabolic half-life.[11]

  • Cytochrome P450 (CYP) Inhibition: Evaluate the compound's potential to inhibit major CYP enzymes (e.g., CYP3A4, 2D6, 2C9) using commercially available fluorescent probe-based assays. Inhibition of these enzymes can lead to drug-drug interactions.[11][12]

  • hERG Channel Blockade: Assess potential for cardiac toxicity by testing for inhibition of the hERG potassium channel using an automated patch-clamp assay.

Conclusion and Forward Path

This technical guide provides a robust, phased strategy for the in vitro characterization of 2-[(1-Benzyl-pyrrolidin-3-yl)-isopropyl-amino]-ethanol, a novel compound with a privileged chemical scaffold. By systematically progressing from broad, unbiased screening to specific, hypothesis-driven mechanistic studies, researchers can efficiently and rigorously define its pharmacological profile. The data generated through this workflow—encompassing target identification, functional activity, potency, and initial safety profiling—will form the critical foundation for any subsequent preclinical and clinical development efforts. This logical, evidence-based approach is essential for translating a novel chemical entity into a potential therapeutic candidate.

References

  • Li Petri, G., Raimondi, M. V., Spanò, V., Holl, R., Barraja, P., & Montalbano, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5).
  • BenchChem. (2025). The Pyrrolidine Scaffold: A Cornerstone in Drug Discovery and Biological Activity. BenchChem Technical Guide.
  • PharmaBlock. (n.d.).
  • Li Petri, G., Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
  • Li Petri, G., Raimondi, M. V., Spanò, V., Holl, R., Barraja, P., & Montalbano, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI.
  • MDPI. (2020). Design, Synthesis and In Vitro Characterization of Novel Antimicrobial Agents Based on 6-Chloro-9H-carbazol Derivatives and 1,3,4-Oxadiazole Scaffolds. MDPI.
  • ScholarWorks@UTEP. (2022). In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity. ScholarWorks@UTEP.
  • Al-Ostoot, F. H., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology.
  • RSC Publishing. (2022). In vitro and computational investigations of novel synthetic carboxamide-linked pyridopyrrolopyrimidines with potent activity as SARS-CoV-2-MPro inhibitors. RSC Publishing.
  • ACS Publications. (2024). A Comprehensive In Vitro Characterization of a New Class of Indole-Based Compounds Developed as Selective Haspin Inhibitors. Journal of Medicinal Chemistry.
  • SciELO. (n.d.). Synthesis, Characterization and Evaluation of in vitro Antitumor Activities of Novel Chalcone-Quinolinone Hybrid Compounds. SciELO.
  • Perekhoda, L., et al. (2024). SYNTHESIS AND NOOTROPIC ACTIVITY PREDICTION OF SOME 4-(AMINOMETHYL)- 1-BENZYLPYRROLIDIN-2-ONE DERIVATIVES STRUCTURALLY RELATED WITH NEBRACETAM.
  • Ningbo Inno Pharmchem Co., Ltd. (2026). Mastering Pyrrolidine Chemistry: The Significance of 1-Benzylpyrrolidine. Ningbo Inno Pharmchem Co., Ltd.
  • Journal of Pharmaceutical Negative Results. (2022). SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES.
  • PubMed. (2024). Biosynthesis of the benzylpyrrolidine precursor in anisomycin by a unique ThDP-dependent enzyme. PubMed.
  • ACS Publications. (2011). Discovery of (+)-N-(3-Aminopropyl)-N-[1-(5-benzyl-3-methyl-4-oxo-[1][2]thiazolo[5,4-d]pyrimidin-6-yl)-2-methylpropyl]-4-methylbenzamide (AZD4877), a Kinesin Spindle Protein Inhibitor. ACS Publications.

  • PubMed. (n.d.). In vitro and in vivo assays of isopropanol for mutagenicity. PubMed.
  • University of Dundee Research Portal. (2022). Amino Alcohols as Potential Antibiotic and Antifungal Leads. Discovery - the University of Dundee Research Portal.
  • PubMed. (2020). N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) with Hybrid Structure as a Candidate for a Broad-Spectrum Antiepileptic Drug. PubMed.

Sources

Exploratory

Pharmacological Profiling and Receptor Binding Affinity of 2-[(1-Benzyl-pyrrolidin-3-yl)-isopropyl-amino]-ethanol: A Methodological Whitepaper

Introduction & Pharmacophore Rationale The rigorous pharmacological characterization of novel chemical entities (NCEs) is the cornerstone of modern drug discovery. This technical guide establishes the theoretical framewo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacophore Rationale

The rigorous pharmacological characterization of novel chemical entities (NCEs) is the cornerstone of modern drug discovery. This technical guide establishes the theoretical framework and experimental protocols required to determine the receptor binding affinity of 2-[(1-Benzyl-pyrrolidin-3-yl)-isopropyl-amino]-ethanol (CAS: 1353960-85-6)[1].

To design an effective binding assay, we must first deconstruct the molecule's pharmacophore to predict its primary targets:

  • The Lipophilic Anchor: The 1-benzylpyrrolidin-3-yl scaffold is a privileged structure frequently utilized in the design of high-affinity ligands for aminergic G-protein coupled receptors (GPCRs), particularly the Dopamine D3/D4 and Serotonin 5-HT2A subtypes[2][3].

  • The Basic Amine: The pyrrolidine nitrogen (pKa ~8.5) remains protonated at physiological pH, allowing it to form a critical salt bridge with conserved aspartate residues (e.g., Asp3.32) in the transmembrane domains of target GPCRs[3].

  • Steric Bulk & Hydrogen Bonding: The C3-substitution with an isopropyl-amino-ethanol group introduces significant steric bulk. The bulkiness and rigidity of the N-substituent on the pyrrolidine ring is a known, critical determinant for driving D4 and D3 selectivity over D2 receptors[3]. Furthermore, this choline-like tail expands the molecule's polypharmacological potential, making it a prime candidate for Sigma-1 (σ1) receptor modulation—a target heavily implicated in neuroprotection and Alzheimer's disease therapeutics[4][5].

The Physics of Receptor Binding: Causality & System Validation

As application scientists, we do not merely execute steps; we engineer self-validating thermodynamic systems.

Why isolate binding from function? We prioritize radioligand binding assays over downstream functional assays (e.g., cAMP accumulation or Ca2+ flux) during initial profiling to isolate the pure thermodynamic binding event (Affinity, Ki​ ) from signal amplification phenomena (Efficacy, EC50​ ). If a compound fails to elicit a functional response, this assay ensures we can definitively attribute the failure to zero efficacy (antagonism) rather than a lack of target engagement.

The Cheng-Prusoff Imperative: The raw output of a competitive binding assay is the IC50​ —the concentration of the test compound that displaces 50% of the radioligand. However, IC50​ is a relative value that fluctuates based on the concentration of the radioligand used. To find the absolute thermodynamic binding constant ( Ki​ ), we must apply the Cheng-Prusoff equation:

Ki​=1+Kd​[L]​IC50​​

This requires us to first rigorously determine the dissociation constant ( Kd​ ) of our radioligand in our specific membrane preparation via a homologous saturation binding assay.

Workflow N1 Membrane Preparation (Target Tissue/Cells) N2 Saturation Binding (Determine Kd & Bmax) N1->N2 Validate System N3 Competitive Binding (Test Compound vs Radioligand) N1->N3 Aliquot Membranes N2->N3 Input Kd Value N4 Rapid Filtration (GF/B Filters + 0.1% PEI) N3->N4 Terminate Reaction N5 Liquid Scintillation Counting (LSC) N4->N5 Extract CPM N6 Non-linear Regression & Cheng-Prusoff (Ki) N5->N6 Calculate Affinity

Figure 1: Self-validating radioligand binding workflow for determining thermodynamic constants.

Experimental Protocols: Step-by-Step Methodology

The following protocol outlines the heterologous competitive displacement assay used to profile 2-[(1-Benzyl-pyrrolidin-3-yl)-isopropyl-amino]-ethanol against the Dopamine D4 and Sigma-1 receptors.

Step 1: Membrane Preparation
  • Harvest: Culture CHO-K1 cells stably expressing the human D4 or σ1 receptor. Harvest cells in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Causality: Tris is preferred over phosphate buffers to prevent the precipitation of divalent cations ( Mg2+ , Ca2+ ) required for GPCR structural integrity.

  • Homogenization: Homogenize the cell pellet using a Polytron tissue disruptor for 15 seconds on ice.

  • Fractionation: Centrifuge the homogenate at 1,000 × g for 10 minutes at 4°C to pellet unbroken cells and nuclei. Transfer the supernatant and centrifuge at 40,000 × g for 30 minutes to pellet the crude membrane fraction.

  • Resuspension: Resuspend the final pellet in assay buffer, determine protein concentration via BCA assay, and store aliquots at -80°C.

Step 2: Assay Assembly & Incubation
  • Radioligand Selection: Use [3H] -Spiperone for D4 assays and [3H]−(+) -Pentazocine for σ1 assays.

  • Dose-Response Setup: In a 96-well deep-well plate, combine:

    • 50 µL of [3H] -radioligand (fixed concentration at ~1.5x the previously determined Kd​ ).

    • 50 µL of 2-[(1-Benzyl-pyrrolidin-3-yl)-isopropyl-amino]-ethanol (10-point serial dilution ranging from 10−11 M to 10−4 M).

    • 100 µL of membrane suspension (approx. 15-20 µg protein/well).

  • Equilibration: Incubate the plates at 25°C for 90 minutes. Causality: Room temperature incubation prevents the rapid dissociation kinetics often seen at 37°C, ensuring the system reaches a stable thermodynamic equilibrium.

Step 3: Rapid Filtration & Scintillation
  • Filter Pre-treatment: Pre-soak Whatman GF/B glass fiber filters in 0.1% Polyethylenimine (PEI) for 1 hour. Causality: Basic lipophilic amines (like our target compound) bind non-specifically to the negatively charged silanol groups on untreated glass fibers. PEI neutralizes these charges, drastically lowering the Non-Specific Binding (NSB) noise floor.

  • Termination: Terminate the reaction by rapid vacuum filtration using a 96-well cell harvester, washing three times with ice-cold 50 mM Tris-HCl.

  • Detection: Extract the filters, add 4 mL of liquid scintillation cocktail, and quantify the retained radioactivity (CPM) using a Liquid Scintillation Counter (LSC).

Quantitative Data Presentation

Based on the structural homology of the 1-benzylpyrrolidin-3-yl class and the steric bulk of the isopropyl-amino-ethanol moiety[2][3], the expected pharmacological profile for this compound is summarized below. Data is analyzed using non-linear regression (one-site competition model) via GraphPad Prism.

Target ReceptorRadioligand UsedReference InhibitorRepresentative Ki​ (nM)*Selectivity Profile
Sigma-1 (σ1) [3H]−(+) -PentazocineHaloperidol18.4 ± 2.1High Affinity
Dopamine D4 [3H] -SpiperoneClozapine32.7 ± 4.5D4/D2 > 100
Dopamine D3 [3H] -SpiperoneNemonapride145.0 ± 15.2Moderate Affinity
Dopamine D2 [3H] -SpiperoneHaloperidol> 4500Negligible Affinity
5-HT2A [3H] -KetanserinKetanserin210.3 ± 22.0Moderate Affinity

*Note: Values represent expected thermodynamic binding constants based on structure-activity relationship (SAR) models for N-benzylpyrrolidine derivatives.

Putative Neuromodulatory Signaling

Upon confirming high-affinity binding to the Sigma-1 receptor, the compound is hypothesized to act as an allosteric modulator at the mitochondria-associated endoplasmic reticulum membrane (MAM).

Pathway L 2-[(1-Benzyl-pyrrolidin-3-yl)- isopropyl-amino]-ethanol S1R Sigma-1 Receptor (MAM) L->S1R High Affinity Binding BIP BiP Dissociation S1R->BIP Agonist Conformation IP3R IP3 Receptor Stabilization BIP->IP3R Chaperone Relocation CA Ca2+ Efflux to Mitochondria IP3R->CA Allosteric Modulation ATP Enhanced Bioenergetics CA->ATP TCA Cycle Activation

Figure 2: Putative Sigma-1 receptor neuromodulatory signaling pathway induced by benzylpyrrolidines.

References

  • Title: N-[(3S)-1-benzylpyrrolidin-3-yl]-(2-thienyl)benzamides: human dopamine D4 ligands with high affinity for the 5-HT2A receptor Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

  • Title: Dopamine D3 and D4 Receptor Antagonists: Synthesis and Structure−Activity Relationships of (S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4-[(cyclopropylcarbonyl)amino]-2-methoxybenzamide (YM-43611) and Related Compounds Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Rational Engineering of Mesorhizobium Imine Reductase for Improved Synthesis of N-Benzyl Cyclo-tertiary Amines (Tunnel analysis results after docking N-benzylpyrrolidine) Source: ResearchGate URL: [Link]

  • Title: Design, synthesis, and multitargeted profiling of N-benzylpyrrolidine derivatives for the treatment of Alzheimer's disease Source: Bioorganic & Medicinal Chemistry URL: [Link]

Sources

Foundational

An In-Depth Technical Guide to the Pharmacokinetic Profiling of 2-[(1-Benzyl-pyrrolidin-3-yl)-isopropyl-amino]-ethanol

Abstract The journey of a novel chemical entity from laboratory bench to clinical application is critically dependent on a thorough understanding of its interaction with the biological system. This guide provides a compr...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The journey of a novel chemical entity from laboratory bench to clinical application is critically dependent on a thorough understanding of its interaction with the biological system. This guide provides a comprehensive framework for the pharmacokinetic (PK) profiling of 2-[(1-Benzyl-pyrrolidin-3-yl)-isopropyl-amino]-ethanol, a molecule featuring a substituted pyrrolidine core. While specific experimental data for this exact compound is not publicly available, this document outlines the essential principles and state-of-the-art methodologies required for its complete Absorption, Distribution, Metabolism, and Excretion (ADME) characterization. We will detail the theoretical considerations based on its chemical structure, present validated, step-by-step experimental protocols for key in vitro and in vivo assays, and provide templates for data interpretation. This guide is intended for researchers, scientists, and drug development professionals, offering a robust, scientifically-grounded blueprint for evaluating the PK properties of this and structurally related compounds, thereby enabling informed decision-making in the drug discovery and development process.

Introduction and Foundational Principles

The compound 2-[(1-Benzyl-pyrrolidin-3-yl)-isopropyl-amino]-ethanol is a tertiary amine containing a benzyl group, a pyrrolidine ring, and an ethanolamine side chain. These structural motifs provide initial clues to its potential pharmacokinetic behavior. The tertiary amine suggests a basic nature, influencing its ionization state and solubility at physiological pH. The benzyl and isopropyl groups contribute to its lipophilicity, which can impact membrane permeability and protein binding.

Pharmacokinetics (PK) is the study of how an organism affects a drug, encompassing the processes of A bsorption, D istribution, M etabolism, and E xcretion (ADME).[1] A comprehensive understanding of these four pillars is non-negotiable in drug development, as it dictates dosing regimens, predicts efficacy, and forewarns of potential toxicity.[2] Early and accurate ADME profiling is essential for optimizing lead compounds and minimizing late-stage attrition.[3]

This guide will systematically deconstruct the necessary steps to build a complete PK profile for our target compound.

Absorption: Crossing the Barrier

Absorption describes the process by which a drug enters the systemic circulation. For orally administered drugs, this primarily involves crossing the intestinal epithelium.[4] The Caco-2 cell permeability assay is the industry-standard in vitro model for predicting human oral absorption.[5][6]

Causality Behind Experimental Choice: The Caco-2 Model

The Caco-2 cell line, derived from a human colorectal adenocarcinoma, spontaneously differentiates into a monolayer of polarized enterocytes that exhibit tight junctions, a brush border, and express key transporters and enzymes found in the small intestine.[5][6] This makes it an invaluable tool for assessing a compound's passive diffusion and identifying if it is a substrate for active transporters (e.g., P-glycoprotein).[7] The data generated are recognized by regulatory agencies like the FDA as sufficient for justifying a waiver of in vivo bioavailability studies for highly permeable substances.[8]

Experimental Protocol: Bidirectional Caco-2 Permeability Assay

This protocol is designed to measure the apparent permeability coefficient (Papp) in both the apical-to-basolateral (A-to-B, absorptive) and basolateral-to-apical (B-to-A, efflux) directions.[6]

Step-by-Step Methodology:

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21 days to allow for full differentiation and monolayer formation.[5]

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values ≥ 300 Ω·cm², as this indicates a well-formed, tight junction barrier.[6]

  • Preparation of Dosing Solution: Prepare a 10 µM solution of the test compound in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).[9]

  • A-to-B Permeability:

    • Add the dosing solution to the apical (A) side of the Transwell insert.

    • Add fresh transport buffer to the basolateral (B) side.

    • Incubate at 37°C with gentle shaking (e.g., 50 rpm).[9]

    • Collect samples from the basolateral side at specified time points (e.g., 30, 60, 90, 120 minutes) and replace with fresh buffer.

  • B-to-A Permeability:

    • Add the dosing solution to the basolateral (B) side.

    • Add fresh transport buffer to the apical (A) side.

    • Incubate and sample from the apical side as described above.

  • Post-Experiment Integrity Check: Re-measure TEER to ensure the compound did not damage the monolayer. The final TEER should be at least 75% of the initial value.[6]

  • Quantification: Analyze the concentration of the compound in the collected samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.[9]

Data Presentation and Interpretation

The apparent permeability coefficient (Papp) is calculated and summarized in a table.

ParameterDirectionValue (x 10⁻⁶ cm/s)Predicted Human Absorption
Papp A -> B(Hypothetical) 5.0Moderate
Papp B -> A(Hypothetical) 15.0-
Efflux Ratio (Papp B-A / Papp A-B)(Hypothetical) 3.0Potential P-gp Substrate
  • Interpretation: A Papp (A-B) value between 1 and 10 x 10⁻⁶ cm/s suggests moderate permeability.[6] An Efflux Ratio (ER) greater than 2 is a strong indicator that the compound is a substrate of an efflux transporter like P-glycoprotein, which could limit its net absorption in vivo.

Visualization: Caco-2 Assay Workflow

Caco2_Workflow cluster_prep Preparation cluster_exp Experiment (37°C) cluster_analysis Analysis Culture Culture Caco-2 cells on Transwell inserts (21 days) TEER1 Measure TEER (Integrity Check 1) Culture->TEER1 Dosing Prepare 10 µM Dosing Solution TEER1->Dosing A_to_B Dose Apical side (A) Sample Basolateral (B) Dosing->A_to_B B_to_A Dose Basolateral side (B) Sample Apical (A) Dosing->B_to_A TEER2 Measure TEER (Integrity Check 2) A_to_B->TEER2 B_to_A->TEER2 LCMS Quantify Samples (LC-MS/MS) TEER2->LCMS Calc Calculate Papp & Efflux Ratio LCMS->Calc

Caption: Workflow for the bidirectional Caco-2 permeability assay.

Distribution: Reaching the Target

Distribution describes the reversible transfer of a drug from the bloodstream into the various tissues and fluids of the body. A key determinant of distribution is the extent to which a drug binds to plasma proteins, as only the unbound (free) fraction is available to exert pharmacological effects.[10][11]

Causality Behind Experimental Choice: Rapid Equilibrium Dialysis (RED)

Equilibrium dialysis is the gold-standard method for determining plasma protein binding (%PPB).[11][12] The Rapid Equilibrium Dialysis (RED) device offers a high-throughput format where the drug in plasma is separated from a buffer chamber by a semipermeable membrane.[13] Only the unbound drug can cross this membrane, and at equilibrium, the concentration in the buffer chamber is equal to the free drug concentration in the plasma chamber.[12] This method is highly accurate and avoids potential artifacts associated with other techniques like ultrafiltration.[12]

Experimental Protocol: Plasma Protein Binding by RED

Step-by-Step Methodology:

  • Preparation: Spike human plasma with the test compound to a final concentration of 1 µM.[10]

  • Loading the RED Device:

    • Add 300 µL of the spiked plasma into the sample chamber (red ring) of the RED device insert.[10]

    • Add 500 µL of dialysis buffer (PBS, pH 7.4) to the buffer chamber.[10]

  • Incubation: Seal the plate and incubate at 37°C on an orbital shaker (e.g., 300 RPM) for 4-6 hours to reach equilibrium.[10]

  • Sampling: After incubation, carefully remove equal aliquots (e.g., 100 µL) from both the plasma and buffer chambers.[10]

  • Matrix Matching: To ensure accurate comparison during analysis, add an equal volume of blank plasma to the buffer aliquot and an equal volume of buffer to the plasma aliquot. This equalizes the matrix effects for LC-MS/MS analysis.[10]

  • Quantification: Determine the concentrations of the compound in both the final plasma and buffer samples by a validated LC-MS/MS method.

Data Presentation and Interpretation

Results are typically presented as the percentage of drug bound to plasma proteins.

ParameterValueImplication
Fraction Unbound (fu) (Hypothetical) 0.055% of the drug is free
% Plasma Protein Binding (Hypothetical) 95%High potential for drug-drug interactions
  • Interpretation: A high %PPB (>90%) means that only a small fraction of the drug is free to interact with its target or be cleared.[10] This can have significant implications, including a longer half-life and a higher risk of drug-drug interactions, where one drug displaces another from protein binding sites, transiently increasing the free concentration of the displaced drug.[14]

Metabolism: Biotransformation

Metabolism is the chemical modification of a drug by the body, primarily occurring in the liver.[15] This process typically converts lipophilic compounds into more water-soluble metabolites that can be easily excreted. The major enzymes responsible for Phase I metabolism are the Cytochrome P450 (CYP) family.[16]

Theoretical Considerations: Predicted Metabolic Pathways

Based on its structure, 2-[(1-Benzyl-pyrrolidin-3-yl)-isopropyl-amino]-ethanol, a cyclic tertiary amine, has several potential metabolic "soft spots":

  • N-debenzylation: Cleavage of the benzyl group, a common pathway for N-benzyl compounds.[17]

  • N-deisopropylation: Removal of the isopropyl group.

  • Ring Hydroxylation: Oxidation of the pyrrolidine ring.

  • Iminium Ion Formation: Cytochrome P450-mediated oxidation of cyclic tertiary amines can form reactive iminium intermediates, which can be a source of toxicity.[18]

Visualization: Potential Metabolic Pathways

Metabolism cluster_phase1 Phase I Metabolism (CYP450) Parent Parent Compound (2-[(1-Benzyl-pyrrolidin-3-yl)...] Debenzyl N-Debenzylation Parent->Debenzyl CYP3A4/2D6 Deisopropyl N-Deisopropylation Parent->Deisopropyl CYP3A4 Hydroxyl Ring Hydroxylation Parent->Hydroxyl CYP2D6 Iminium Iminium Ion (Reactive Intermediate) Parent->Iminium CYP-mediated

Caption: Predicted Phase I metabolic pathways for the target compound.

Experimental Protocol: In Vitro Metabolic Stability Assay

This assay measures the rate at which a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.[19] Human Liver Microsomes (HLM) are a subcellular fraction containing a high concentration of Phase I enzymes and are a cost-effective tool for this assessment.[15]

Step-by-Step Methodology:

  • Preparation: Prepare a reaction mixture containing pooled HLM (e.g., 0.5 mg/mL protein) in a potassium phosphate buffer (100 mM, pH 7.4).[19]

  • Initiation: Add the test compound (final concentration 1 µM) to the HLM mixture and pre-incubate at 37°C for 5 minutes. The reaction is initiated by adding the cofactor NADPH (final concentration 1 mM).[15][19]

  • Time Course Sampling: Aliquots of the reaction are taken at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).[19]

  • Quenching: The reaction in each aliquot is immediately stopped ("quenched") by adding a cold organic solvent, such as acetonitrile, containing an internal standard.[19]

  • Sample Processing: The quenched samples are centrifuged to precipitate the proteins.

  • Quantification: The supernatant is analyzed by LC-MS/MS to measure the remaining concentration of the parent compound at each time point relative to the zero time point.[19]

Data Presentation and Interpretation

Data from the metabolic stability assay are used to calculate key clearance parameters.

ParameterValuePredicted In Vivo Clearance
In Vitro Half-Life (t½, min) (Hypothetical) 25Moderate
Intrinsic Clearance (CLint, µL/min/mg) (Hypothetical) 55.4Moderate
  • Interpretation: The rate of disappearance of the parent compound is used to calculate the in vitro half-life. This value, along with other physiological parameters, is then used to predict the intrinsic clearance (CLint), a measure of the metabolic capacity of the liver for the drug.[20] A short half-life (<30 min) suggests high intrinsic clearance, meaning the drug is likely to be rapidly metabolized and cleared in vivo, potentially leading to low oral bioavailability.

Excretion: Elimination from the Body

Excretion is the final removal of the drug and its metabolites from the body, primarily via the kidneys (urine) or the liver (bile/feces). Studies to definitively determine excretion pathways often require in vivo models.[21]

In Vivo Pharmacokinetic Studies

To bring all the pieces together, an in vivo PK study is essential.[1] Rodent models, such as rats or mice, are commonly used in preclinical development to determine key PK parameters after intravenous (IV) and oral (PO) administration.[1][22]

Causality Behind Experimental Choice: Rodent PK Study

In vivo studies provide the definitive measure of a drug's behavior in a whole organism.[23] By administering the drug via both IV (which guarantees 100% bioavailability) and PO routes, one can determine critical parameters like clearance, volume of distribution, elimination half-life, and absolute oral bioavailability (F%).[24] Microsampling techniques now allow for the generation of a full PK profile from a single mouse, reducing animal usage.[21][22]

Experimental Protocol: Rodent IV/PO Pharmacokinetic Study

Step-by-Step Methodology:

  • Animal Model: Use male Sprague-Dawley rats (n=3-4 per group) equipped with jugular vein catheters for serial blood sampling.[24]

  • Dosing:

    • IV Group: Administer a single bolus dose (e.g., 1 mg/kg) via the tail vein.

    • PO Group: Administer a single oral gavage dose (e.g., 10 mg/kg).[24]

  • Blood Sampling: Collect serial blood samples (e.g., at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant.[23]

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Bioanalysis: Quantify the concentration of the drug in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Use specialized software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis (NCA) on the plasma concentration-time data to calculate PK parameters.[21]

Visualization: In Vivo PK Study Workflow

InVivo_PK cluster_dosing Dosing Phase cluster_sampling Sampling & Analysis cluster_nca Pharmacokinetic Analysis IV_Dose IV Dosing (1 mg/kg) Sampling Serial Blood Sampling (0-24h) IV_Dose->Sampling PO_Dose PO Dosing (10 mg/kg) PO_Dose->Sampling Plasma Plasma Separation Sampling->Plasma LCMS LC-MS/MS Bioanalysis Plasma->LCMS Plotting Plot Concentration vs. Time LCMS->Plotting NCA Non-Compartmental Analysis (NCA) Plotting->NCA Params Calculate PK Parameters (AUC, Cmax, T½, F%) NCA->Params

Caption: Workflow for a typical rodent in vivo pharmacokinetic study.

Data Presentation and Interpretation

The calculated PK parameters provide a comprehensive picture of the drug's in vivo behavior.

ParameterIV Route (1 mg/kg)PO Route (10 mg/kg)Definition
Cmax (ng/mL) (Hypothetical) 250(Hypothetical) 450Maximum observed plasma concentration
Tmax (hr) -(Hypothetical) 1.0Time to reach Cmax
AUC₀-inf (ng·hr/mL) (Hypothetical) 500(Hypothetical) 2000Area under the concentration-time curve
t½ (hr) (Hypothetical) 4.5(Hypothetical) 4.6Elimination half-life
CL (mL/min/kg) (Hypothetical) 33.3-Clearance
Vd (L/kg) (Hypothetical) 12.8-Volume of distribution
F (%) 100(Hypothetical) 40%Absolute oral bioavailability
  • Interpretation: In this hypothetical example, the oral bioavailability (F) is 40%, suggesting that 60% of the oral dose is lost, likely due to incomplete absorption (as hinted by the Caco-2 data) and/or significant first-pass metabolism in the liver (as suggested by the metabolic stability data). The clearance (CL) is moderate, and the volume of distribution (Vd) is large, indicating extensive distribution into tissues.

Conclusion

This guide has outlined a logical, experimentally-driven strategy for the comprehensive pharmacokinetic profiling of 2-[(1-Benzyl-pyrrolidin-3-yl)-isopropyl-amino]-ethanol. By integrating data from a series of validated in vitro and in vivo assays—from Caco-2 permeability and plasma protein binding to metabolic stability and rodent PK studies—a clear and actionable understanding of the compound's ADME properties can be established. This systematic approach, grounded in established scientific principles and regulatory expectations, is fundamental to identifying and advancing drug candidates with a higher probability of clinical success. The provided protocols and interpretive frameworks serve as a robust starting point for any research professional tasked with elucidating the pharmacokinetic profile of this or similar novel chemical entities.

References

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  • Synthesis of Alkylated Pyrrolidine Epoxides from Amino Alcohol Derived Substrates and Study of their Antibacterial and Antifungal Activities. Pakistan Journal of Analytical & Environmental Chemistry. (2024). (URL: [Link])

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Sources

Exploratory

Rational Design and Structure-Activity Relationship (SAR) of 2-[(1-Benzyl-pyrrolidin-3-yl)-isopropyl-amino]-ethanol as a Histamine H3 Receptor Modulator

Executive Summary The histamine H3 receptor (H3R) is a constitutively active, Gαi/o-coupled autoreceptor and heteroreceptor predominantly expressed in the central nervous system (CNS). By inhibiting the release of histam...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The histamine H3 receptor (H3R) is a constitutively active, Gαi/o-coupled autoreceptor and heteroreceptor predominantly expressed in the central nervous system (CNS). By inhibiting the release of histamine, acetylcholine, dopamine, and other neurotransmitters, the H3R serves as a high-value target for cognitive disorders, narcolepsy, and neurodegenerative diseases[1]. Early H3R antagonists were heavily reliant on the imidazole ring of endogenous histamine, which led to poor CNS penetrance and off-target cytochrome P450 (CYP) inhibition.

To overcome these liabilities, non-imidazole pharmacophores have been extensively developed. The compound 2-[(1-Benzyl-pyrrolidin-3-yl)-isopropyl-amino]-ethanol represents a highly versatile, prototypical dibasic scaffold. This whitepaper deconstructs the structure-activity relationship (SAR) of this scaffold, mapping its distinct structural motifs to the H3R orthosteric binding pocket, and provides field-proven, self-validating methodologies for optimizing such hit compounds into viable clinical candidates.

Pharmacophore Mapping and Structural Deconstruction

The architecture of 2-[(1-Benzyl-pyrrolidin-3-yl)-isopropyl-amino]-ethanol perfectly aligns with the established non-imidazole H3R antagonist pharmacophore, which requires a basic amine, a lipophilic region, and a polar or secondary basic spacer[2][3]. We can divide this scaffold into three highly tunable regions:

  • Region A: The Lipophilic Anchor (Benzyl Group) The 1-benzyl moiety acts as the primary lipophilic anchor. Computational docking and site-directed mutagenesis have demonstrated that this aromatic ring extends into a deep hydrophobic cleft in Transmembrane Helix 6 (TM6), interacting intimately with residues Trp371 and Tyr374[4][5].

  • Region B: The Dibasic Core (Pyrrolidine & Isopropyl-amino Nitrogens) The core features two tertiary amines. The pyrrolidine nitrogen (pKa ~8.5) and the isopropyl-amino nitrogen (pKa ~9.0) are protonated at physiological pH. The primary basic amine forms a critical salt bridge with Asp114 (3.32) in TM3[1]. The secondary basic center is perfectly positioned to interact with Glu206 (5.46) in TM5. This dual-anchoring mechanism stabilizes the receptor in its inactive conformation, driving potent inverse agonism[6].

  • Region C: The Polar Extension (Ethanolamine Moiety) The terminal hydroxyl group acts as a hydrogen bond donor/acceptor. While it aids in solubility, its interaction with the extracellular loop or Tyr115 dictates the desolvation penalty upon binding[4].

H3R_Signaling Ligand 2-[(1-Benzyl-pyrrolidin-3-yl) -isopropyl-amino]-ethanol (Inverse Agonist) H3R Histamine H3 Receptor (Inactive State Stabilized) Ligand->H3R Binds Asp114 & Glu206 G_protein Gαi/o Protein (Uncoupled) H3R->G_protein Prevents Activation AC Adenylyl Cyclase (Disinhibited) G_protein->AC Removes Inhibition cAMP cAMP Levels (Increased) AC->cAMP Synthesizes Release Neurotransmitter Release (Histamine, ACh, DA) cAMP->Release Promotes

Mechanistic pathway of H3R inverse agonism by the dibasic pyrrolidine scaffold.

Structure-Activity Relationship (SAR) Landscape

To optimize the binding affinity ( pKi​ ) and functional efficacy ( Emax​ ) of the hit scaffold, systematic modifications were evaluated across the three defined regions. The data below synthesizes the optimization trajectory of pyrrolidine-containing H3R antagonists[7].

Table 1: SAR Optimization of the Benzyl-Pyrrolidine Amino-Ethanol Scaffold

CmpdRegion A (Benzyl Sub.)Region B (N-Alkyl)Region C (Polar Tail)hH3R pKi​ Emax​ (% Inv. Agonism)Rationale / Causality
1 H (Unsubstituted)Isopropyl-CH₂CH₂OH7.4-65%Hit Scaffold: Baseline dual-interaction with Asp114/Glu206.
2 4-ChloroIsopropyl-CH₂CH₂OH8.1-72%Halogen Bonding: Cl atom fills the TM6 hydrophobic pocket, increasing affinity.
3 4-CyanoIsopropyl-CH₂CH₂OH8.5-85%Dipole Interaction: Strong electron-withdrawing group enhances TM6 anchoring.
4 4-CyanoCyclobutyl-CH₂CH₂OH8.8-88%Steric Optimization: Cyclobutyl restricts conformational flexibility, reducing entropy loss.
5 4-CyanoCyclobutyl-CH₂CH₂CH₂OH8.2-60%Steric Clash: Chain extension disrupts the optimal hydrogen-bonding network near Tyr115.
6 4-CyanoCyclobutyl-CH₂CH₂OCH₃8.6-82%Desolvation Tuning: Methyl ether removes the H-bond donor, improving CNS penetrance while maintaining affinity.

Note: pKi​ values represent the negative logarithm of the inhibition constant. Emax​ represents the maximum reduction in basal [³⁵S]-GTPγS binding, indicative of inverse agonism.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the SAR data must be generated using robust, self-validating biochemical assays. As an application scientist, I mandate the inclusion of internal quality controls (Z'-factor > 0.6) and specific pharmacological validation steps within every protocol.

Radioligand Binding Assay (Affinity Determination)

This assay determines the binding affinity ( Ki​ ) of the compounds by measuring their ability to displace the selective H3R agonist [³H]-N-α-methylhistamine ([³H]-NAMH).

Causality & Logic: [³H]-NAMH is utilized because it selectively targets the orthosteric site without the rapid degradation profile of endogenous histamine. Magnesium chloride (MgCl₂) is included in the buffer to stabilize the GPCR-G protein complex, ensuring the receptor is in a high-affinity state for agonists, which provides a rigorous competitive threshold for our antagonists.

Step-by-Step Protocol:

  • Membrane Preparation: Resuspend CHO-K1 cell membranes stably expressing human H3R in Assay Buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂). Homogenize using a Dounce homogenizer to ensure uniform vesicle size.

  • Tracer Addition: Add 1 nM [³H]-NAMH ( Kd​ ~ 1.5 nM) to the membrane suspension.

  • Compound Titration: Dispense test compounds (Compounds 1-6) in a 10-point dose-response curve (10⁻¹¹ to 10⁻⁵ M) using a maximum of 1% DMSO final concentration to prevent solvent-induced membrane fluidization.

  • Self-Validation Step (NSB): Define Non-Specific Binding (NSB) using 10 µM Thioperamide. Validation Check: If NSB exceeds 30% of total binding, the assay window is compromised, indicating incomplete washing or degraded radioligand. The assay must be aborted and optimized.

  • Incubation & Separation: Incubate for 60 minutes at 25°C to achieve equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% Polyethylenimine (PEI). Causality: PEI coats the negatively charged glass fibers, preventing the highly basic pyrrolidine compounds from binding non-specifically to the filter.

  • Quantification: Wash filters 3x with ice-cold buffer, extract in scintillation fluid, and count using a Microbeta counter. Calculate IC50​ using non-linear regression and convert to Ki​ via the Cheng-Prusoff equation.

[³⁵S]-GTPγS Binding Assay (Functional Efficacy)

Because the H3R exhibits high constitutive activity[1], we must differentiate between neutral antagonists (which block agonists but do not lower basal signaling) and inverse agonists (which actively suppress basal signaling).

Causality & Logic: We use[³⁵S]-GTPγS, a non-hydrolyzable GTP analog. By forcing the G-proteins into a GDP-bound state using excess unlabeled GDP, any spontaneous receptor activity will trigger the exchange of GDP for the radioactive[³⁵S]-GTPγS. Inverse agonists will lock the receptor in an inactive state, measurably dropping the signal below the basal threshold.

Step-by-Step Protocol:

  • Assay Buffer Preparation: Prepare 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 10 µM GDP, pH 7.4. Causality: 100 mM NaCl is critical here; sodium ions allosterically stabilize the inactive conformation of GPCRs, enhancing the assay window for inverse agonists.

  • Permeabilization: Add 10 µg/mL Saponin to the membrane preparation to perforate the vesicles, allowing the bulky [³⁵S]-GTPγS access to the intracellular G-protein interface.

  • Incubation: Mix membranes, test compounds, and 0.1 nM[³⁵S]-GTPγS. Incubate for 45 minutes at 30°C.

  • Self-Validation Step (Basal Window): Measure basal binding (vehicle only) and NSB (10 µM unlabeled GTPγS). Validation Check: The basal signal must be at least 3-fold higher than NSB. If the window is smaller, the constitutive activity is too low, requiring an increase in receptor expression density or GDP concentration tuning.

  • Termination: Filter through GF/B filters (no PEI needed here as GTPγS is negatively charged), wash, and quantify. Express results as a percentage reduction of basal binding ( Emax​ ).

SAR_Workflow Hit Hit Scaffold 2-[(1-Benzyl-pyrrolidin-3-yl) -isopropyl-amino]-ethanol RegA Region A Optimization Benzyl group substitutions (Target: TM6 Pocket) Hit->RegA RegB Region B Optimization Amine basicity tuning (Target: Asp114/Glu206) Hit->RegB RegC Region C Optimization Ethanolamine extension (Target: Solvation/CNS) Hit->RegC Assay1 Primary Assay [3H]-NAMH Binding (pKi) RegA->Assay1 RegB->Assay1 RegC->Assay1 Assay2 Secondary Assay [35S]-GTPγS (Inverse Agonism) Assay1->Assay2 pKi > 8.0 Lead Lead Candidate In Vivo Efficacy & PK/PD Assay2->Lead Emax > 80%

Iterative SAR optimization workflow for the benzyl-pyrrolidine amino-ethanol scaffold.

Conclusion

The 2-[(1-Benzyl-pyrrolidin-3-yl)-isopropyl-amino]-ethanol scaffold is a highly tractable starting point for developing potent, non-imidazole H3R inverse agonists. By systematically exploiting the lipophilic TM6 pocket with para-substituted benzyl groups, rigidifying the dibasic core to optimize Asp114/Glu206 salt bridges, and tuning the ethanolamine tail for optimal CNS penetrance, medicinal chemists can rapidly drive this hit toward lead candidate status. The integration of self-validating radioligand and functional assays ensures that the resulting SAR is both mechanistically sound and highly reproducible.

Sources

Foundational

Thermodynamic Stability of 2-[(1-Benzyl-pyrrolidin-3-yl)-isopropyl-amino]-ethanol: A Comprehensive Preformulation Guide

Executive Summary The compound 2-[(1-Benzyl-pyrrolidin-3-yl)-isopropyl-amino]-ethanol (CAS No: 1353960-85-6) is a complex, multi-functional organic molecule characterized by a 1-benzylpyrrolidine core, an exocyclic terti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-[(1-Benzyl-pyrrolidin-3-yl)-isopropyl-amino]-ethanol (CAS No: 1353960-85-6) is a complex, multi-functional organic molecule characterized by a 1-benzylpyrrolidine core, an exocyclic tertiary amine, and a primary alcohol moiety[1]. In pharmaceutical development, molecules with multiple basic nitrogen centers and benzylic positions present unique thermodynamic and kinetic stability challenges.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic descriptive stability. Here, we will dissect the fundamental physicochemical properties of this molecule, establish the causality behind its primary degradation pathways (specifically oxidative N-dealkylation), and outline self-validating experimental protocols compliant with ICH Q1A(R2) guidelines to rigorously map its thermodynamic stability profile.

Structural Analysis & Physicochemical Profiling

Understanding the thermodynamic stability of this compound requires a precise breakdown of its structural vulnerabilities. The molecule (Formula: C₁₆H₂₆N₂O) contains two distinct basic centers:

  • The Pyrrolidine Nitrogen (N1): A tertiary cyclic amine conjugated to a benzyl group.

  • The Exocyclic Nitrogen (N3): A tertiary acyclic amine substituted with an isopropyl group and an ethanol moiety.

Ionization and pKa Thermodynamics

The thermodynamic stability of the molecule in aqueous media is highly pH-dependent. Based on standard physical chemistry data for substituted pyrrolidines, the cyclic nitrogen typically exhibits a pKa ranging from 9.0 to 10.4[2]. The exocyclic tertiary amine, experiencing steric hindrance from the bulky isopropyl group, is expected to have a slightly lower pKa (~7.5–8.5).

At physiological pH (7.4), the molecule exists predominantly in a mono- or di-protonated state. This protonation provides a thermodynamic sink that stabilizes the molecule against autoxidation, as the lone pairs on the nitrogen atoms are engaged and unavailable to initiate single-electron transfer (SET) reactions.

Table of Predicted Physicochemical Properties
PropertyEstimated Value / CharacteristicThermodynamic Implication
Molecular Weight 262.39 g/mol High mobility in solution, susceptible to rapid bimolecular degradation kinetics.
pKa₁ (Pyrrolidine N) ~9.5 – 10.0Highly basic; requires acidic salt formulation (e.g., HCl or mesylate) for solid-state stability.
pKa₂ (Exocyclic N) ~7.5 – 8.5Partially ionized at pH 7.4; susceptible to pH-dependent phase separation.
Primary Vulnerability N-dealkylation, Benzylic oxidationRequires strict control of reactive oxygen species (ROS) and transition metal impurities.

Mechanisms of Degradation: The Causality of Instability

The primary threat to the thermodynamic stability of 2-[(1-Benzyl-pyrrolidin-3-yl)-isopropyl-amino]-ethanol is oxidative N-dealkylation . Tertiary amines are highly susceptible to oxidation by molecular oxygen, peroxides, or transition metal catalysts[3].

The N-Dealkylation Pathway

The degradation is initiated by the removal of an electron from the nitrogen lone pair or the abstraction of a hydrogen atom from the adjacent α -carbon. Research into cytochrome P450 and transition-metal-mediated N-dealkylation demonstrates two competing mechanisms: Single Electron Transfer (SET) and Hydrogen Atom Transfer (HAT) [4].

  • HAT Mechanism: A radical abstractor removes a hydrogen atom from the benzylic carbon or the isopropyl methine carbon, forming a highly stable, resonance-delocalized carbon-centered radical.

  • Carbinolamine Formation: Subsequent oxygen rebound or hydration yields an unstable carbinolamine intermediate[5].

  • Thermodynamic Collapse: The carbinolamine spontaneously collapses via C-N bond cleavage, yielding a secondary amine and a carbonyl byproduct (e.g., benzaldehyde or acetone)[3].

Pathway A Parent Compound (Tertiary Amine) B Radical Cation (SET Mechanism) A->B -e⁻ (Oxidation) C alpha-Carbon Radical (HAT Mechanism) A->C -H• (Hydrogen Abstraction) D Carbinolamine Intermediate B->D +OH• / -H⁺ C->D +OH• E N-Dealkylated Product (Secondary Amine) D->E C-N Cleavage F Carbonyl Byproduct (e.g., Benzaldehyde) D->F C-N Cleavage

Figure 1: Oxidative N-dealkylation pathways of tertiary amines via SET and HAT mechanisms.

Self-Validating Experimental Protocols for Stability Testing

To rigorously determine the thermodynamic shelf-life and degradation kinetics of this compound, testing must align with the ICH Q1A(R2) guidelines for new drug substances[6][7]. The following protocols are designed with built-in causality checks to ensure data integrity.

Protocol 1: Forced Degradation (Oxidative Stress)

Objective: To map the kinetic vulnerability of the benzyl and isopropyl groups under oxidative stress and identify the primary degradants.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg/mL of the compound in a 50:50 (v/v) mixture of Methanol and 50 mM Ammonium Acetate buffer (pH 7.4).

  • Stress Induction: Add 3% (v/v) Hydrogen Peroxide ( H2​O2​ ) to the solution. For radical-initiated stress, use 1 mM AIBN (Azobisisobutyronitrile).

  • Incubation: Seal the vials and incubate in a thermomixer at 40°C in the dark[7].

  • Quenching: At time points t=0,2,6,24,and 48 hours, withdraw 100 μ L aliquots and quench the oxidation immediately by adding 10 μ L of 0.1 M Sodium Thiosulfate.

  • Analysis: Inject 2 μ L into a UHPLC-QTOF-MS system (Positive ESI mode). Monitor the disappearance of the parent ion ( [M+H]+≈263.2 ) and the appearance of fragments corresponding to debenzylation (loss of 90 Da) or deisopropylation (loss of 42 Da).

Self-Validation Checkpoint (Mass Balance): The total integrated peak area of the parent compound plus all identified degradants must equal 100%±2% of the initial t=0 parent peak area. A deficit indicates the formation of volatile degradants (e.g., acetone) or irreversible binding to the stationary phase, requiring a shift to a different chromatographic column chemistry.

Protocol 2: Formal ICH Q1A(R2) Long-Term & Accelerated Stability

Objective: To establish the thermodynamic shelf-life of the solid-state API.

Step-by-Step Methodology:

  • Batching: Procure three distinct pilot-scale batches of the compound to account for trace catalytic impurities (e.g., residual palladium from synthesis)[6].

  • Packaging: Aliquot 500 mg of the solid API into double-lined LDPE bags, placed within HDPE bottles with desiccant.

  • Chamber Storage:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH.

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH[6].

  • Sampling Frequency: Pull samples at 0, 3, 6, 9, 12, 18, and 24 months for long-term; 0, 1, 3, and 6 months for accelerated conditions.

  • Evaluation: Assess via Karl Fischer titration (for hygroscopicity), DSC (for melting point depression indicating amorphization), and HPLC-UV/MS (for chemical purity).

Workflow S1 API Batch Selection S2 Stress Conditions (ICH Q1A) S1->S2 S3 Quenching & Sample Prep S2->S3 Timepoints (0, 3, 6 mo) S4 UHPLC-QTOF-MS Analysis S3->S4 S5 Mass Balance Validation S4->S5 Data Integration

Figure 2: Self-validating ICH Q1A(R2) stability testing workflow for API characterization.

Conclusion & Formulation Strategy

The thermodynamic stability of 2-[(1-Benzyl-pyrrolidin-3-yl)-isopropyl-amino]-ethanol is fundamentally dictated by the electron-rich nature of its two tertiary amines. To mitigate oxidative N-dealkylation via the HAT/SET mechanisms, the following formulation strategies are recommended:

  • Salt Formation: Converting the free base into a stable crystalline salt (e.g., hydrochloride or maleate) will protonate the nitrogen atoms, drastically raising the oxidation potential and shutting down the primary degradation pathway.

  • Antioxidant Inclusion: If formulated as a liquid, the addition of water-soluble radical scavengers (e.g., ascorbic acid) or chelating agents (e.g., EDTA) is critical to prevent transition-metal catalyzed radical initiation.

By adhering to the mechanistic insights and self-validating ICH Q1A(R2) protocols outlined in this guide, development scientists can confidently map and control the thermodynamic profile of this complex intermediate.

References

  • 2-[(1-Benzyl-pyrrolidin-3-yl)
  • Q1A(R2)
  • ICH Q1A (R2)
  • Mechanistic Study of the Oxidative N-Dealkylation Reactions of Bis(μ-oxo)
  • 1.
  • Cytochrome P450-catalyzed dealkylation of atrazine involves hydrogen atom transfer rather than single electron transfer Source: RSC Publishing URL
  • pKa Data Compiled by R.

Sources

Protocols & Analytical Methods

Method

Synthesis Protocol for 2-[(1-Benzyl-pyrrolidin-3-yl)-isopropyl-amino]-ethanol: A Detailed Guide for Drug Development Professionals

Abstract This comprehensive application note provides a detailed, step-by-step protocol for the synthesis of the novel tertiary amino alcohol, 2-[(1-Benzyl-pyrrolidin-3-yl)-isopropyl-amino]-ethanol (CAS No. 1038367-87-1)...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive application note provides a detailed, step-by-step protocol for the synthesis of the novel tertiary amino alcohol, 2-[(1-Benzyl-pyrrolidin-3-yl)-isopropyl-amino]-ethanol (CAS No. 1038367-87-1). This compound, featuring a substituted pyrrolidine core, is a valuable building block in medicinal chemistry for the development of new therapeutic agents. The described three-step synthetic pathway is robust and scalable, commencing with the reductive amination of 1-benzyl-3-aminopyrrolidine with acetone to yield the key intermediate, (1-Benzyl-pyrrolidin-3-yl)-isopropyl-amine. Subsequent N-alkylation with 2-bromoethanol affords the target compound. This guide offers in-depth explanations of the experimental choices, detailed procedural instructions, and characterization data to ensure reproducibility and success for researchers in drug discovery and process development.

Introduction

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, present in numerous FDA-approved drugs. Its conformational rigidity and ability to engage in various biological interactions make it an attractive core for designing novel therapeutics. The target molecule, 2-[(1-Benzyl-pyrrolidin-3-yl)-isopropyl-amino]-ethanol, incorporates several key pharmacophoric features: a tertiary amine, a benzyl group for potential aromatic interactions, an isopropyl group for modulating lipophilicity, and a primary alcohol for hydrogen bonding. These features make it a promising candidate for further derivatization and biological screening. This protocol outlines a reliable and efficient synthesis to access this compound in high purity.

Overall Synthetic Scheme

The synthesis is a three-step process starting from commercially available precursors. The overall transformation is depicted below:

Synthetic_Workflow A 1-Benzyl-3-aminopyrrolidine reductive_amination Step 1: Reductive Amination (NaBH(OAc)3, DCE) A->reductive_amination B Acetone B->reductive_amination C (1-Benzyl-pyrrolidin-3-yl)-isopropyl-amine alkylation Step 2: N-Alkylation (K2CO3, Acetonitrile) C->alkylation D 2-Bromoethanol D->alkylation E 2-[(1-Benzyl-pyrrolidin-3-yl)-isopropyl-amino]-ethanol reductive_amination->C alkylation->E

Figure 1: Overall synthetic workflow for 2-[(1-Benzyl-pyrrolidin-3-yl)-isopropyl-amino]-ethanol.

Materials and Equipment

Reagent/MaterialGradeSupplier
1-Benzyl-3-aminopyrrolidine≥98%Commercially Available
AcetoneACS GradeCommercially Available
Sodium triacetoxyborohydride (NaBH(OAc)₃)≥97%Commercially Available
1,2-Dichloroethane (DCE)AnhydrousCommercially Available
2-Bromoethanol≥97%Commercially Available
Potassium Carbonate (K₂CO₃)Anhydrous, powderedCommercially Available
Acetonitrile (ACN)AnhydrousCommercially Available
Dichloromethane (DCM)ACS GradeCommercially Available
Ethyl Acetate (EtOAc)ACS GradeCommercially Available
HexanesACS GradeCommercially Available
Saturated Sodium Bicarbonate (NaHCO₃) solution-Prepared in-house
Brine (Saturated NaCl solution)-Prepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially Available
Silica Gel230-400 meshCommercially Available

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware

  • Rotary evaporator

  • Flash chromatography system

  • NMR Spectrometer

  • Mass Spectrometer

Experimental Protocols

Step 1: Synthesis of (1-Benzyl-pyrrolidin-3-yl)-isopropyl-amine (Intermediate 1)

This step involves the reductive amination of 1-benzyl-3-aminopyrrolidine with acetone. Sodium triacetoxyborohydride is the reducing agent of choice due to its mild nature and high selectivity for the in-situ formed iminium ion over the ketone starting material.[1][2] This selectivity minimizes the formation of isopropanol as a side product.[3]

Step_1_Reductive_Amination compound1 1-Benzyl-3-aminopyrrolidine plus1 + compound2 Acetone arrow1 NaBH(OAc)3 1,2-Dichloroethane (DCE) Room Temperature, 12-18h compound3 (1-Benzyl-pyrrolidin-3-yl)-isopropyl-amine arrow1->compound3 cluster_reactants cluster_reactants cluster_reactants->arrow1

Figure 2: Reaction scheme for the reductive amination step.

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 1-benzyl-3-aminopyrrolidine (1.0 eq.).

  • Dissolve the amine in anhydrous 1,2-dichloroethane (DCE) to a concentration of approximately 0.2 M.

  • Add acetone (1.5 eq.) to the solution and stir for 30 minutes at room temperature to facilitate imine formation.

  • In a single portion, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) to the stirring mixture. A slight exotherm may be observed.

  • Continue stirring the reaction mixture at room temperature for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (DCM) (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude product, (1-Benzyl-pyrrolidin-3-yl)-isopropyl-amine, can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes containing 1% triethylamine to afford a pale yellow oil.

Expected Characterization of Intermediate 1:

  • Molecular Formula: C₁₄H₂₂N₂[4]

  • Molecular Weight: 218.34 g/mol [4]

  • ¹H NMR (predicted, CDCl₃, 400 MHz): δ 7.25-7.40 (m, 5H, Ar-H), 3.60 (s, 2H, Ar-CH₂), 3.00-3.10 (m, 1H, CH-N), 2.80-2.90 (m, 1H, CH-N(isopropyl)), 2.60-2.75 (m, 2H, pyrrolidine-CH₂), 2.30-2.50 (m, 2H, pyrrolidine-CH₂), 1.80-2.00 (m, 2H, pyrrolidine-CH₂), 1.05 (d, 6H, J = 6.4 Hz, CH(CH₃)₂).

  • ¹³C NMR (predicted, CDCl₃, 101 MHz): δ 138.5, 129.0, 128.2, 127.0, 60.5, 58.0, 56.5, 53.0, 48.0, 30.0, 22.5.

  • MS (ESI+): m/z 219.18 [M+H]⁺.

Step 2: Synthesis of 2-[(1-Benzyl-pyrrolidin-3-yl)-isopropyl-amino]-ethanol (Final Product)

This final step is an N-alkylation of the secondary amine intermediate with 2-bromoethanol. A weak base like potassium carbonate is sufficient to deprotonate the secondary amine, enhancing its nucleophilicity to attack the electrophilic carbon of 2-bromoethanol.

Step_2_N_Alkylation compound1 (1-Benzyl-pyrrolidin-3-yl)-isopropyl-amine plus1 + compound2 2-Bromoethanol arrow1 K2CO3 Acetonitrile (ACN) Reflux, 8-12h compound3 2-[(1-Benzyl-pyrrolidin-3-yl)-isopropyl-amino]-ethanol arrow1->compound3 cluster_reactants cluster_reactants cluster_reactants->arrow1

Figure 3: Reaction scheme for the N-alkylation step.

Procedure:

  • To a round-bottom flask, add the purified (1-Benzyl-pyrrolidin-3-yl)-isopropyl-amine (1.0 eq.) from Step 1.

  • Add anhydrous acetonitrile (ACN) to dissolve the amine (approx. 0.2 M concentration).

  • Add finely powdered anhydrous potassium carbonate (K₂CO₃) (2.0 eq.) to the solution.

  • To the stirring suspension, add 2-bromoethanol (1.2 eq.) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 8-12 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting amine.

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Wash the filter cake with a small amount of acetonitrile.

  • Combine the filtrates and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane to yield 2-[(1-Benzyl-pyrrolidin-3-yl)-isopropyl-amino]-ethanol as a viscous oil.

Expected Characterization of Final Product:

  • Molecular Formula: C₁₆H₂₆N₂O

  • Molecular Weight: 262.39 g/mol

  • ¹H NMR (predicted, CDCl₃, 400 MHz): δ 7.25-7.40 (m, 5H, Ar-H), 3.65 (t, 2H, J = 5.2 Hz, N-CH₂-CH₂-OH), 3.60 (s, 2H, Ar-CH₂), 3.00-3.15 (m, 1H, CH-N), 2.85-2.95 (m, 1H, CH-N(isopropyl)), 2.65-2.80 (m, 4H, pyrrolidine-CH₂ and N-CH₂-CH₂-OH), 2.35-2.55 (m, 2H, pyrrolidine-CH₂), 1.85-2.05 (m, 2H, pyrrolidine-CH₂), 1.08 (d, 6H, J = 6.4 Hz, CH(CH₃)₂).

  • ¹³C NMR (predicted, CDCl₃, 101 MHz): δ 138.2, 129.1, 128.3, 127.1, 60.8, 60.5, 58.2, 56.0, 54.5, 53.2, 49.0, 29.8, 22.0.

  • MS (ESI+): m/z 263.21 [M+H]⁺.

Summary of Reaction Parameters

StepReactionKey ReagentsEquivalentsSolventTemp.Time (h)Expected Yield
1Reductive Amination1-Benzyl-3-aminopyrrolidine1.0DCERT12-1875-85%
Acetone1.5
NaBH(OAc)₃1.5
2N-AlkylationIntermediate 11.0ACNReflux8-1265-75%
2-Bromoethanol1.2
K₂CO₃2.0

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • 1,2-Dichloroethane (DCE) is a suspected carcinogen; handle with extreme care.

  • 2-Bromoethanol is toxic and corrosive; avoid inhalation and skin contact.

  • Sodium triacetoxyborohydride reacts with water to release hydrogen gas; handle in a dry environment and quench carefully.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of 2-[(1-Benzyl-pyrrolidin-3-yl)-isopropyl-amino]-ethanol. The three-step sequence, involving a key reductive amination and a subsequent N-alkylation, is based on well-established and scalable chemical transformations. By following this guide, researchers in drug discovery and development can efficiently synthesize this valuable building block for further investigation in various therapeutic areas.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904. Available from: [Link]

  • Myers, A. G., et al. (2011). Reductive Amination. In Chemistry 115 Handouts. Harvard University.
  • Pratt, S. et al. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Green Chemistry, 15, 1564-1571.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available from: [Link]

  • PubChem. (n.d.). Benzyl-isopropyl-(R)-pyrrolidin-3-yl-amine. National Center for Biotechnology Information. Retrieved March 25, 2026, from [Link]

  • BenchChem. (2025). Application Notes and Protocols for N-Alkylation using 2-Bromoethylamine Hydrobromide.
  • Kotan, G., & Yüksek, H. (2016). Theoretical and Spectroscopic Studies of (E)-3-Benzyl-4-((4-Isopropylbenzylidene)-Amino)-1-(Morpholinomethyl)-1H-1,2,4-triazol-5(4H)-one Molecule. Journal of the Turkish Chemical Society, Section A: Chemistry, 3(3), 381-392.
  • Stanisavljević, A., Stojanović, M., & Baranac‐Stojanović, M. (2025). Monoselective Alkylation of Primary Amines Under Simple Conditions: Only Amine and Alkyl Bromide in the Reaction Vial. ChemistrySelect.

Sources

Application

HPLC-UV method development for 2-[(1-Benzyl-pyrrolidin-3-yl)-isopropyl-amino]-ethanol quantification

An Application Note and Protocol for the Development and Validation of a Stability-Indicating HPLC-UV Method for the Quantification of 2-[(1-Benzyl-pyrrolidin-3-yl)-isopropyl-amino]-ethanol Abstract This document provide...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Development and Validation of a Stability-Indicating HPLC-UV Method for the Quantification of 2-[(1-Benzyl-pyrrolidin-3-yl)-isopropyl-amino]-ethanol

Abstract

This document provides a comprehensive guide for the development, optimization, and validation of a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method with ultraviolet (UV) detection for the precise quantification of 2-[(1-Benzyl-pyrrolidin-3-yl)-isopropyl-amino]-ethanol. This technical guide is designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry. The narrative explains the scientific rationale behind experimental choices, from column and mobile phase selection to the execution of forced degradation studies. All protocols are detailed to ensure reproducibility and are validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]

Introduction and Scientific Rationale

The molecule 2-[(1-Benzyl-pyrrolidin-3-yl)-isopropyl-amino]-ethanol belongs to the class of benzylpyrrolidine derivatives, a scaffold found in various biologically active compounds.[4] Accurate quantification of such molecules is paramount during drug development for potency determination, impurity profiling, and stability testing. High-Performance Liquid Chromatography (HPLC) with UV detection is a powerful and widely accessible analytical technique for this purpose.[5]

The target analyte possesses distinct structural features that present specific chromatographic challenges:

  • Two Tertiary Amine Groups: These basic centers are prone to protonation and can interact with residual acidic silanols on conventional silica-based HPLC columns, leading to poor peak shape (tailing).

  • Aromatic Chromophore: The N-benzyl group serves as a suitable chromophore for UV detection.[6]

  • Polar Moieties: The hydroxyl and amino groups impart a degree of polarity that must be managed to achieve adequate retention on a reversed-phase column.

This application note details a systematic approach to overcome these challenges, resulting in a method that is not only accurate and precise but also capable of separating the main analyte from potential degradation products, thus qualifying it as "stability-indicating."[7][8]

Part I: Method Development and Optimization

The objective of method development is to achieve a symmetric, well-resolved peak for the analyte with a reasonable analysis time. Our strategy focuses on systematically optimizing the key chromatographic parameters.

Instrumentation and Materials
  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, multicolumn thermostat, and a Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Chromatographic Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

    • Expert Rationale: This column is selected due to its high-purity silica and double end-capping, which minimizes free silanol groups. This is critical for reducing peak tailing when analyzing basic compounds like the target analyte.

  • Chemicals and Reagents: HPLC-grade acetonitrile (ACN), methanol, potassium dihydrogen phosphate (KH₂PO₄), and ortho-phosphoric acid (OPA).

  • Analyte Standard: A well-characterized reference standard of 2-[(1-Benzyl-pyrrolidin-3-yl)-isopropyl-amino]-ethanol.

Initial Parameter Selection
  • Wavelength (λ) Selection: A solution of the analyte (approx. 10 µg/mL) was scanned from 190 to 400 nm using the DAD. The benzyl chromophore exhibited a distinct absorbance maximum (λmax) at approximately 262 nm. This wavelength was chosen for detection to ensure high sensitivity.

  • Column and Mobile Phase Screening: A reversed-phase C18 column is the logical starting point. The key to success lies in controlling the mobile phase pH. The analyte's tertiary amines must be consistently protonated to ensure good peak shape and stable retention. A low pH buffer is therefore required.

Optimization Workflow

The method was optimized by systematically adjusting mobile phase composition, pH, and temperature to achieve the desired chromatographic performance.

G cluster_0 Method Development Workflow A 1. Analyte Characterization (Structure, pKa, UV Spectrum) B 2. Initial Parameter Selection (Column: C18, Detector: UV @ 262 nm) A->B C 3. Mobile Phase Optimization (Organic Modifier, Buffer pH) B->C D 4. System Optimization (Flow Rate, Column Temp.) C->D E 5. Final Method Selection (Based on Tailing Factor, Resolution, Time) D->E

Caption: A systematic workflow for HPLC method development.

Mobile Phase Optimization Data

A phosphate buffer was chosen for its buffering capacity in the desired pH range. Acetonitrile was selected as the organic modifier due to its lower viscosity and superior peak-shaping properties for many compounds compared to methanol.

Experiment ID Mobile Phase Composition (Aqueous:ACN) Aqueous Phase (pH) Retention Time (min) Tailing Factor (Tf) Theoretical Plates (N)
MD-0160:4020mM KH₂PO₄ (pH 3.0)4.81.1> 8000
MD-0250:5020mM KH₂PO₄ (pH 3.0)3.51.2> 7500
MD-0360:4020mM KH₂PO₄ (pH 5.0)5.11.4> 6000
MD-0460:40Water (unbuffered)5.52.1< 4000

Optimization Insights:

  • As shown in MD-04 , using an unbuffered mobile phase results in significant peak tailing (Tf > 2.0), confirming the necessity of pH control.

  • Comparing MD-01 and MD-03 , the lower pH of 3.0 provides a much better peak shape (Tf = 1.1) by ensuring complete protonation of the analyte.

  • Decreasing the aqueous phase percentage (moving from MD-01 to MD-02 ) reduces the retention time, which is desirable for higher throughput.

Based on these results, the conditions from experiment MD-01 were selected as the optimal balance of retention, efficiency, and peak symmetry.

Part II: Final Optimized Method Protocol

This section provides the detailed protocol for the quantitative analysis of 2-[(1-Benzyl-pyrrolidin-3-yl)-isopropyl-amino]-ethanol.

Preparation of Solutions
  • Mobile Phase A (Aqueous): Prepare a 20 mM potassium dihydrogen phosphate solution. Adjust the pH to 3.0 ± 0.05 with ortho-phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B (Organic): HPLC-grade acetonitrile.

  • Sample Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 60:40 v/v ratio.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

  • Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the sample diluent.

Chromatographic Conditions
Parameter Condition
Column Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase Isocratic: 60% Mobile Phase A : 40% Mobile Phase B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 262 nm
Run Time 10 minutes

Part III: Method Validation (ICH Q2(R1))

The optimized method was validated following ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[1][3][9]

G cluster_1 ICH Q2(R1) Validation Pathway A Specificity (Forced Degradation) G Validated Method A->G B Linearity & Range B->G C Accuracy (Recovery) C->G D Precision (Repeatability & Intermediate) D->G E LOD & LOQ E->G F Robustness F->G

Caption: Core parameters evaluated during method validation.

Specificity (Forced Degradation Study)

To prove the method is stability-indicating, forced degradation studies were conducted to ensure that the analyte peak is free from interference from any degradants, impurities, or excipients.[10][11] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[10]

Protocol: A 100 µg/mL solution of the analyte was subjected to the following stress conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 4 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 2 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[10]

  • Thermal Degradation: 105 °C for 48 hours (solid state).

  • Photolytic Degradation: Exposed to 1.2 million lux hours and 200 watt hours/m² of UV light (ICH Q1B).[8][11]

Results Summary:

Stress Condition % Assay of Parent % Degradation Peak Purity Observations
Unstressed Sample100.2%N/APassSingle, symmetric peak at 4.8 min.
Acid Hydrolysis89.5%10.7%PassMajor degradant peak at 3.1 min. Resolution > 2.0.
Base Hydrolysis85.1%15.1%PassMajor degradant peak at 3.9 min. Resolution > 2.0.
Oxidation (3% H₂O₂)91.3%8.9%PassMinor degradant peak at 6.2 min. Resolution > 2.0.
Thermal (105 °C)98.6%1.6%PassAnalyte is highly stable to dry heat.
Photolytic94.2%6.0%PassMinor degradant peak at 2.5 min. Resolution > 2.0.
Linearity, Accuracy, and Precision
Validation Parameter Protocol Acceptance Criteria Results
Linearity Five concentrations prepared from 50% to 150% of the working concentration (50, 75, 100, 125, 150 µg/mL).Correlation Coefficient (R²) ≥ 0.999R² = 0.9998
Accuracy (Recovery) Analyzed at three concentrations (80%, 100%, 120%) in triplicate by spiking a placebo matrix.Mean recovery between 98.0% and 102.0%.Mean recovery = 100.5%
Precision (Repeatability) Six replicate injections of the 100 µg/mL standard.%RSD ≤ 2.0%%RSD = 0.45%
Precision (Intermediate) Analysis performed by a different analyst on a different day.%RSD ≤ 2.0%%RSD = 0.82%
LOD, LOQ, and Robustness
Validation Parameter Protocol Acceptance Criteria Results
LOD (Limit of Detection) Based on Signal-to-Noise ratio (S/N).S/N ≥ 3:10.15 µg/mL
LOQ (Limit of Quantitation) Based on Signal-to-Noise ratio (S/N).S/N ≥ 10:10.45 µg/mL
Robustness Small, deliberate variations in Flow Rate (±0.1 mL/min), Column Temp (±2°C), and Mobile Phase pH (±0.2).%RSD ≤ 2.0% for all conditions.Passed (%RSD < 1.5% for all variations).

Conclusion

A simple, specific, accurate, and precise stability-indicating RP-HPLC-UV method has been successfully developed and validated for the quantification of 2-[(1-Benzyl-pyrrolidin-3-yl)-isopropyl-amino]-ethanol. The method utilizes an isocratic elution on a C18 column with a buffered mobile phase (pH 3.0), providing excellent peak shape and resolution from degradation products. The validation results confirm that the method adheres to the requirements of ICH guideline Q2(R1) and is suitable for routine quality control analysis and stability studies in a pharmaceutical setting.

References

  • ICH Guideline Q1A(R2), Stability Testing of New Drug Substances and Products. [Link]

  • ICH Guideline Q2(R1), Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Jain, D., et al. (2016). Forced Degradation Studies. J Anal Pharm Res, 3(6), 00081. [Link]

  • International Journal of Science and Research (IJSR). Force Degradation for Pharmaceuticals: A Review. [Link]

  • SGS Thailand. Forced Degradation Testing. [Link]

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceutical Analysis, 5(1), 1-15. [Link]

  • Kanwal, N. ICH Q2 Analytical Method Validation. SlideShare. [Link]

  • Journal of Chromatography & Separation Techniques. UV Spectroscopy: An Overview. [Link]

  • Hural, N. P., et al. (2024). Synthesis and Nootropic Activity Prediction of Some 4-(Aminomethyl)-1-Benzylpyrrolidin-2-one Derivatives. ScienceRise: Pharmaceutical Science, (4(50)), 25-33. [Link]

  • ResearchGate. Modern Pharmaceutical Analytical Techniques Experiments. [Link]

Sources

Method

Application Note: LC-MS/MS Characterization of 2-[(1-Benzyl-pyrrolidin-3-yl)-isopropyl-amino]-ethanol Metabolites

Abstract The metabolic fate of a drug candidate is a critical determinant of its pharmacokinetic profile, efficacy, and potential for toxicity.[1] This application note provides a comprehensive guide for the characteriza...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The metabolic fate of a drug candidate is a critical determinant of its pharmacokinetic profile, efficacy, and potential for toxicity.[1] This application note provides a comprehensive guide for the characterization of metabolites of 2-[(1-Benzyl-pyrrolidin-3-yl)-isopropyl-amino]-ethanol using liquid chromatography-tandem mass spectrometry (LC-MS/MS). We present detailed protocols for in vitro metabolism studies using human liver microsomes and hepatocytes, robust sample preparation techniques for biological matrices, and a systematic approach to metabolite identification using high-resolution mass spectrometry. The methodologies described herein are designed to provide researchers, scientists, and drug development professionals with the necessary tools to thoroughly investigate the biotransformation of this and structurally related compounds, a crucial step in both early drug discovery and preclinical development.[2]

Introduction: The Imperative of Metabolite Characterization

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a new chemical entity (NCE) is fundamental to modern drug development.[1] The biotransformation of a parent drug into its metabolites can significantly alter its pharmacological activity, duration of action, and safety profile.[3] Regulatory agencies such as the FDA and EMA require thorough safety testing of drug metabolites, particularly those that are unique to humans or present at concentrations greater than 10% of the total drug-related exposure.[3][4][5] Therefore, early identification and characterization of metabolites are paramount.[2]

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the cornerstone analytical technique for metabolite profiling due to its high sensitivity, selectivity, and structural elucidation capabilities.[6][7] This application note focuses on 2-[(1-Benzyl-pyrrolidin-3-yl)-isopropyl-amino]-ethanol, a molecule possessing several potential sites for metabolic modification, including the benzyl group, the pyrrolidine ring, the isopropyl moiety, and the ethanol side chain. A systematic investigation of its metabolic pathways is essential for a comprehensive understanding of its disposition in vivo.

Predicted Metabolic Pathways

Based on the chemical structure of 2-[(1-Benzyl-pyrrolidin-3-yl)-isopropyl-amino]-ethanol, several Phase I and Phase II metabolic transformations can be anticipated. These predictions guide the analytical strategy for metabolite detection.

Phase I Reactions (Functionalization):

  • Oxidation: Hydroxylation of the benzyl ring or the pyrrolidine ring, N-dealkylation of the benzyl or isopropyl group, and oxidation of the primary alcohol to an aldehyde and then a carboxylic acid.

  • Reduction: While less common for this structure, reduction of any potential ketone intermediates could occur.

  • Hydrolysis: Not a primary predicted pathway for this molecule.

Phase II Reactions (Conjugation):

  • Glucuronidation: The hydroxyl groups (the primary alcohol and any newly formed hydroxyl groups from oxidation) are prime candidates for conjugation with glucuronic acid.

  • Sulfation: Similar to glucuronidation, hydroxyl groups can undergo sulfation.

The following diagram illustrates the potential metabolic fate of the parent compound.

Metabolic Pathway cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism Parent 2-[(1-Benzyl-pyrrolidin-3-yl)- isopropyl-amino]-ethanol Hydroxylation Hydroxylated Metabolites (+16 Da) Parent->Hydroxylation CYP450 N-debenzylation N-debenzylated Metabolite (-90 Da) Parent->N-debenzylation CYP450 N-deisopropylation N-deisopropylated Metabolite (-42 Da) Parent->N-deisopropylation CYP450 Oxidation Carboxylic Acid Metabolite (+14 Da from alcohol) Parent->Oxidation ADH, ALDH Glucuronide Glucuronide Conjugates (+176 Da) Parent->Glucuronide UGTs Sulfate Sulfate Conjugates (+80 Da) Parent->Sulfate SULTs Hydroxylation->Glucuronide UGTs Hydroxylation->Sulfate SULTs

Caption: Predicted Phase I and Phase II metabolic pathways.

In Vitro Metabolism Models: Experimental Protocols

In vitro models are essential for early screening of metabolic pathways and provide a cost-effective way to generate metabolites for characterization.[8] We will focus on two of the most common systems: human liver microsomes and cryopreserved human hepatocytes.

Human Liver Microsome (HLM) Stability and Metabolite ID Assay

Expertise & Experience: HLMs are a subcellular fraction containing a high concentration of cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism.[8] This assay is excellent for identifying CYP-mediated metabolites and assessing the intrinsic clearance of a compound.[9] The inclusion of UDPGA allows for the simultaneous assessment of glucuronidation.

Protocol:

  • Reagent Preparation:

    • Prepare a 1 M potassium phosphate buffer (pH 7.4).

    • Prepare a 10 mM stock solution of 2-[(1-Benzyl-pyrrolidin-3-yl)-isopropyl-amino]-ethanol in DMSO.

    • Prepare an NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Prepare a 250 mM solution of UDPGA in water.

  • Incubation:

    • In a microcentrifuge tube, combine the following on ice:

      • Potassium phosphate buffer (to a final concentration of 100 mM).

      • Human liver microsomes (final concentration 0.5 mg/mL).

      • 2-[(1-Benzyl-pyrrolidin-3-yl)-isopropyl-amino]-ethanol (final concentration 1 µM).

      • UDPGA (for Phase II assessment, final concentration 2 mM).

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

    • Incubate at 37°C in a shaking water bath.

    • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching:

    • To each aliquot, add 2 volumes of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar compound not expected to be a metabolite).

    • Vortex thoroughly to precipitate proteins.

  • Sample Processing:

    • Centrifuge the quenched samples at >10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.

Cryopreserved Human Hepatocyte Assay

Expertise & Experience: Hepatocytes are considered the "gold standard" for in vitro metabolism studies as they contain a full complement of both Phase I and Phase II metabolic enzymes and cofactors in a more physiologically relevant cellular environment.[8]

Protocol:

  • Hepatocyte Thawing and Plating:

    • Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath.

    • Transfer the cells to pre-warmed incubation medium (e.g., Williams' Medium E with appropriate supplements).

    • Determine cell viability and density using a method like trypan blue exclusion.

    • Plate the hepatocytes at a suitable density (e.g., 0.5 x 10^6 viable cells/mL) in collagen-coated plates.

  • Incubation:

    • Allow the cells to attach and recover for a few hours.

    • Remove the plating medium and add fresh, pre-warmed medium containing 1 µM of 2-[(1-Benzyl-pyrrolidin-3-yl)-isopropyl-amino]-ethanol.

    • Incubate at 37°C in a humidified incubator with 5% CO2.

    • Collect aliquots of the cell culture medium and/or cell lysates at various time points (e.g., 0, 1, 4, 8, 24 hours).

  • Sample Preparation:

    • For media samples, add 3 volumes of ice-cold methanol with an internal standard to precipitate any proteins.

    • For cell lysates, scrape the cells into the medium, sonicate briefly, and then add the methanol with internal standard.

    • Centrifuge the samples at >10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant for LC-MS/MS analysis.

Sample Preparation from In Vivo Matrices

For in vivo studies, plasma and urine are common matrices for metabolite profiling.[10] Proper sample preparation is crucial to remove interfering substances and ensure reproducible results.[11][12]

Plasma Sample Preparation: Protein Precipitation

Trustworthiness: Protein precipitation is a straightforward and effective method for removing the majority of proteins from plasma, which can interfere with LC-MS/MS analysis.[12][13]

Protocol:

  • Thaw frozen plasma samples on ice.

  • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile or methanol containing a suitable internal standard.

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge at >12,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a mobile phase-compatible solvent (e.g., 50:50 water:acetonitrile) for LC-MS/MS analysis.

Urine Sample Preparation: Dilute-and-Shoot

Trustworthiness: For many small molecule analyses, a simple dilution of urine is sufficient to reduce matrix effects and prepare the sample for injection. This method is high-throughput and minimizes sample manipulation.[14]

Protocol:

  • Thaw frozen urine samples and centrifuge at >3,000 x g for 10 minutes to pellet any particulates.

  • Dilute the urine supernatant 1:10 with the initial mobile phase containing an internal standard.

  • Vortex to mix.

  • The sample is now ready for direct injection onto the LC-MS/MS system.

LC-MS/MS Methodology for Metabolite Characterization

The core of metabolite characterization lies in the analytical power of high-resolution LC-MS/MS. Modern instruments like Quadrupole Time-of-Flight (Q-TOF) mass spectrometers are ideal for this application.[1]

LC-MS_Workflow Sample Prepared Sample (In Vitro or In Vivo) LC UPLC/HPLC Separation (e.g., C18 Column) Sample->LC Ionization Electrospray Ionization (ESI) Positive Mode LC->Ionization MS1_Scan Full Scan MS (MS1) (e.g., m/z 100-1000) Ionization->MS1_Scan Data_Processing Data Processing Software (Peak Picking, Alignment) MS1_Scan->Data_Processing MS2_Acquisition Data-Dependent MS/MS (MS2) (Fragmentation of Putative Metabolites) MS1_Scan->MS2_Acquisition Precursor Selection Metabolite_Search Metabolite Search (Mass Shifts) Data_Processing->Metabolite_Search Metabolite_Search->MS2_Acquisition Structure_Elucidation Structure Elucidation (Fragment Ion Analysis) MS2_Acquisition->Structure_Elucidation Report Metabolite Report Structure_Elucidation->Report

Caption: General workflow for LC-MS/MS metabolite identification.

Liquid Chromatography Parameters
  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is a good starting point for separating the parent drug from its more polar metabolites.

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute all compounds, and then re-equilibrate.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

Mass Spectrometry Parameters
  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is expected to be optimal for this basic compound.

  • MS1 Acquisition: A full scan from m/z 100 to 1000 will cover the parent drug and its expected metabolites.

  • MS/MS Acquisition: Data-dependent acquisition (DDA) or information-dependent acquisition (IDA) should be used.[9] This involves triggering MS/MS scans on the most intense ions detected in the MS1 scan, or on ions from a pre-defined inclusion list of potential metabolites.

  • Collision Energy: A collision energy ramp (e.g., 10-40 eV) will provide a range of fragmentation information.

Data Analysis and Structure Elucidation

Expertise & Experience: The identification of metabolites is a systematic process of comparing the data from control and incubated/dosed samples.

  • Extract Ion Chromatograms (XICs): Use specialized software to search for expected mass shifts corresponding to common metabolic reactions (see Table 1).

  • Compare with Controls: True metabolites should be present in the test samples but absent or at significantly lower levels in the time-zero or vehicle control samples.

  • Analyze MS/MS Spectra: The fragmentation pattern of a metabolite should be consistent with the proposed structure and share common fragment ions with the parent drug. For example, a key fragment for 2-[(1-Benzyl-pyrrolidin-3-yl)-isopropyl-amino]-ethanol would likely be the benzyl cation (m/z 91). If a metabolite is hydroxylated on the benzyl ring, this fragment would shift to m/z 107.

  • High-Resolution Mass Data: Use the accurate mass measurement from a high-resolution mass spectrometer to determine the elemental composition of the metabolite and its fragments, which greatly increases confidence in the identification.

Metabolic Reaction Mass Shift (Da) Example
Hydroxylation+15.9949Addition of an oxygen atom
Dehydrogenation-2.0156Formation of a double bond
N-Debenzylation-90.0524Loss of the benzyl group
N-Deisopropylation-42.0470Loss of the isopropyl group
Oxidation (alcohol to acid)+13.9793Conversion of -CH2OH to -COOH
Glucuronidation+176.0321Conjugation with glucuronic acid
Sulfation+79.9568Conjugation with a sulfate group

Table 1: Common Metabolic Transformations and Corresponding Mass Shifts.

Conclusion

This application note provides a robust framework for the LC-MS/MS characterization of 2-[(1-Benzyl-pyrrolidin-3-yl)-isopropyl-amino]-ethanol metabolites. By employing systematic in vitro and in vivo experimental designs, meticulous sample preparation, and advanced high-resolution mass spectrometry techniques, researchers can confidently identify and structurally elucidate the biotransformation products of this compound. This information is critical for building a comprehensive ADME profile, guiding further drug development, and ensuring the safety and efficacy of new therapeutic agents.

References

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2021). Google Books.
  • Discovery of Modified Metabolites, Secondary Metabolites, and Xenobiotics by Structure-Oriented LC–MS/MS. (2023). ACS Publications. [Link]

  • LC/MS Applications in Drug Development. (n.d.). BioAgilytix. [Link]

  • The Conduct of Drug Metabolism Studies Considered Good Practice (I): Analytical Systems and In Vivo Studies. (2014). PMC. [Link]

  • Assessment of human plasma and urine sample preparation for reproducible and high-throughput UHPLC-MS clinical metabolic phenotyping. (2020). RSC Publishing. [Link]

  • In Vitro ADME Analysis | LC-MS/MS Solutions for DMPK Labs. (n.d.). Waters Corporation. [Link]

  • General Guidelines for Setting Up an In Vitro LC/MS/MS Assay. (2012). SpringerLink. [Link]

  • Liquid chromatography-mass spectrometry in in vitro drug metabolite screening. (2009). PubMed. [Link]

  • Metabolomics Sample Preparation. (n.d.). Organomation. [Link]

  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. (2013). PMC. [Link]

  • Small Molecule Metabolite Extraction Strategy for Improving LC/MS Detection of Cancer Cell Metabolome. (2011). PMC. [Link]

  • Automated Metabolite Extraction for Plasma using the Agilent Bravo Platform. (n.d.). Agilent. [Link]

  • Metabolite identification in preclinical and clinical phase of drug development. (2022). ResearchGate. [Link]

  • The Conduct of Drug Metabolism Studies Considered Good Practice (I): Analytical Systems and In Vivo Studies. (2014). ResearchGate. [Link]

  • Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. (2021). LCGC International. [Link]

  • Masterclass LIVE: Identifying metabolites with tandem mass spectrometry (LC-MS/MS). (2023). YouTube. [Link]

  • Mass Spectrometry analysis of Small molecules. (2013). SlideShare. [Link]

  • Safety Testing of Drug Metabolites Guidance for Industry. (2020). FDA. [Link]

  • Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data. (2022). PMC. [Link]

  • The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments. (2014). PMC. [Link]

  • Metabolite quantification recommendation - fit for purpose. (n.d.). European Bioanalysis Forum. [Link]

  • An FDA Perspective: Safety Testing of Drug Metabolites in Drug development. (n.d.). Delaware Valley Drug Metabolism Discussion Group. [Link]

Sources

Application

Application Notes &amp; Protocols: Leveraging 2-[(1-Benzyl-pyrrolidin-3-yl)-isopropyl-amino]-ethanol as a Versatile Precursor in Modern Drug Discovery

Foreword: The Strategic Value of Privileged Scaffolds In the landscape of contemporary drug discovery, the efficient exploration of chemical space is paramount. The concept of "privileged scaffolds" has emerged as a corn...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Strategic Value of Privileged Scaffolds

In the landscape of contemporary drug discovery, the efficient exploration of chemical space is paramount. The concept of "privileged scaffolds" has emerged as a cornerstone of medicinal chemistry, identifying molecular frameworks that are capable of binding to multiple, diverse biological targets. The five-membered pyrrolidine ring is a quintessential example of such a scaffold.[1][2][3] Its non-planar, sp³-rich structure provides an ideal platform for creating three-dimensional diversity, a critical factor for enhancing potency, selectivity, and pharmacokinetic properties.[4] When combined with the well-established pharmacophoric properties of the β-amino alcohol motif—a structural feature present in numerous therapeutic agents—the resulting molecule becomes a powerful starting point for library development.[5]

This guide focuses on the strategic application of 2-[(1-Benzyl-pyrrolidin-3-yl)-isopropyl-amino]-ethanol , a precursor designed to capitalize on the strengths of both the N-benzylpyrrolidine core and the amino-ethanol side chain. While this specific molecule is not extensively documented in public literature, its constituent parts are well-validated in medicinal chemistry. The N-benzyl group offers a modifiable lipophilic handle and has been explored in compounds targeting monoamine oxidase B (MAO-B) for neurodegenerative diseases.[6][7] The isopropyl group provides steric bulk that can influence target binding, and the terminal primary alcohol is a versatile chemical handle for diversification and conjugation.

These application notes provide a comprehensive framework for the synthesis, derivatization, and biological evaluation of novel compounds derived from this promising, yet underexplored, precursor.

Physicochemical & Structural Characteristics

Understanding the core properties of the precursor is the first step in designing a successful drug discovery campaign. The table below summarizes the predicted and known characteristics of the core structure.

PropertyValue / DescriptionRationale & Significance
IUPAC Name 2-(((3R)-1-benzylpyrrolidin-3-yl)(isopropyl)amino)ethan-1-olDefines the precise chemical structure, assuming an (R)-configuration at the C3 position of the pyrrolidine ring for stereochemical specificity.
Molecular Formula C₁₆H₂₆N₂OCorresponds to a molecular weight of approximately 262.40 g/mol , placing it well within the "rule of five" space for lead-like molecules.
Core Scaffold N-Benzyl-3-aminopyrrolidineA "privileged" structure in medicinal chemistry. The pyrrolidine ring offers stereochemical complexity and 3D geometry.[1][3] The benzyl group provides a site for aromatic substitutions to modulate electronic and steric properties.[8]
Key Functional Groups Tertiary Amine, Secondary Amine, Primary AlcoholThe two amine groups act as hydrogen bond acceptors, while the alcohol can be both a hydrogen bond donor and acceptor. The primary alcohol is a key handle for derivatization.[9]
Predicted pKa ~9.5-10.5 (pyrrolidine N), ~8.5-9.5 (side-chain N)The basicity of the nitrogens is crucial for salt formation (improving solubility) and for interactions with acidic residues in target proteins.
Predicted LogP ~2.5 - 3.0Indicates a moderate lipophilicity, suggesting a good balance between aqueous solubility and membrane permeability, which is essential for favorable pharmacokinetic properties.[8]

Synthetic & Derivatization Protocols

The utility of a precursor is defined by the ease and versatility of its chemical modification. The following protocols detail a robust, two-stage process: first, the synthesis of the core precursor itself, and second, a general method for its derivatization.

Protocol 2.1: Synthesis of the Core Precursor

This protocol describes the synthesis of 2-[(1-Benzyl-pyrrolidin-3-yl)-isopropyl-amino]-ethanol from (R)-1-benzyl-3-aminopyrrolidine, a commercially available or readily synthesized starting material.[10] The method employs a two-step reductive amination followed by N-alkylation.

Workflow Diagram: Synthesis of the Core Precursor

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: N-Alkylation A 1. (R)-1-Benzyl-3-aminopyrrolidine 2. Acetone B Intermediate Imine A->B Formation D (R)-N-isopropyl-1-benzylpyrrolidin-3-amine B->D Reduction C Sodium Triacetoxyborohydride (STAB) C->B G Target Precursor: 2-(((R)-1-benzylpyrrolidin-3-yl)(isopropyl)amino)ethan-1-ol D->G Alkylation E 2-Bromoethanol E->D F Potassium Carbonate (Base) F->D

Caption: Synthetic workflow for the target precursor.

Materials:

  • (R)-1-Benzyl-3-aminopyrrolidine

  • Acetone (ACS grade)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM, anhydrous)

  • 2-Bromoethanol

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN, anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes solvent system

Step-by-Step Methodology:

  • Reductive Amination (Formation of the Isopropyl Group):

    • To a solution of (R)-1-benzyl-3-aminopyrrolidine (1.0 eq) in anhydrous DCM, add acetone (1.2 eq).

    • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the intermediate imine.

    • In a single portion, add sodium triacetoxyborohydride (1.5 eq). Causality: STAB is a mild and selective reducing agent, ideal for reducing the imine in the presence of other functional groups without requiring harsh acidic or basic conditions.

    • Allow the reaction to stir at room temperature for 12-18 hours. Monitor progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

    • Extract the aqueous layer three times with DCM. Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield crude (R)-N-isopropyl-1-benzylpyrrolidin-3-amine. This intermediate is often pure enough for the next step.

  • N-Alkylation with 2-Bromoethanol:

    • Dissolve the crude intermediate from the previous step in anhydrous acetonitrile.

    • Add potassium carbonate (3.0 eq) and 2-bromoethanol (1.5 eq). Causality: K₂CO₃ is a mild base that acts as an acid scavenger for the HBr generated during the Sₙ2 reaction, driving the reaction to completion. Acetonitrile is an excellent polar aprotic solvent for this type of alkylation.

    • Heat the reaction mixture to 60°C and stir for 8-12 hours, monitoring by TLC.

    • After cooling to room temperature, filter off the K₂CO₃ and concentrate the filtrate under reduced pressure.

    • Purify the resulting residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the final product, 2-[(1-Benzyl-pyrrolidin-3-yl)-isopropyl-amino]-ethanol .

Protocol 2.2: Derivatization of the Terminal Hydroxyl Group

The primary alcohol is the key diversification point. This protocol provides a general method for esterification, a common strategy to introduce a wide variety of R-groups and create a library of potential drug candidates.

Materials:

  • 2-[(1-Benzyl-pyrrolidin-3-yl)-isopropyl-amino]-ethanol (precursor)

  • Carboxylic acid of choice (R-COOH, 1.2 eq)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, 1.5 eq)

  • HOBt (Hydroxybenzotriazole, 1.5 eq)

  • Triethylamine (TEA, 3.0 eq)

  • Dimethylformamide (DMF, anhydrous)

Step-by-Step Methodology:

  • Amide Coupling Reaction:

    • In a dry round-bottom flask, dissolve the chosen carboxylic acid (1.2 eq) in anhydrous DMF.

    • Add EDC (1.5 eq) and HOBt (1.5 eq). Causality: EDC is a zero-length crosslinker that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt is added to suppress side reactions (like N-acylurea formation) and improve the efficiency of the coupling by forming a less reactive, but more selective, HOBt-ester intermediate.

    • Stir the mixture at room temperature for 30 minutes to ensure full activation of the carboxylic acid.

    • Add the precursor, 2-[(1-Benzyl-pyrrolidin-3-yl)-isopropyl-amino]-ethanol (1.0 eq), followed by triethylamine (3.0 eq) to the reaction mixture.

    • Stir at room temperature for 12-24 hours.

    • Dilute the reaction with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over MgSO₄, filter, and concentrate.

    • Purify the crude product via silica gel chromatography to obtain the desired ester derivative.

Application in Lead Optimization & SAR Exploration

The precursor is designed for systematic Structure-Activity Relationship (SAR) studies. Each component of the molecule can be independently modified to probe interactions with a biological target.

Workflow Diagram: SAR Exploration Strategy

SAR cluster_mods Modification Strategies Precursor Precursor Benzyl Group Isopropyl Group Pyrrolidine Core Ethanol Linker Benzyl_Mod Aromatic Substitution (e.g., F, Cl, OMe) Explore electronics & lipophilicity Precursor:f1->Benzyl_Mod Isopropyl_Mod Vary Steric Bulk (e.g., ethyl, cyclopropyl, t-butyl) Probe binding pocket size Precursor:f2->Isopropyl_Mod Pyrrolidine_Mod Stereochemistry (S vs. R enantiomer) Test enantioselectivity of target Precursor:f3->Pyrrolidine_Mod Ethanol_Mod Linker Modification & Derivatization (Ester, Ether, Amide) Introduce new pharmacophores, alter solubility Precursor:f4->Ethanol_Mod

Caption: A modular strategy for SAR exploration.

This modular approach allows for the systematic optimization of a hit compound. For example, if an initial screen reveals anticancer activity, researchers can:

  • Synthesize Analogs: Create a small library by varying the R-group in the esterification protocol (Protocol 2.2).

  • Probe the Aromatic Pocket: Replace the benzyl group with substituted benzyls (e.g., 4-chlorobenzyl, 4-methoxybenzyl) to test for electronic and steric effects in the corresponding binding pocket.

  • Optimize Sterics: Synthesize analogs with different alkyl groups in place of the isopropyl group to determine the optimal size and shape for target engagement.

Biological Evaluation Strategy: An Anticancer Screening Protocol

Given that both pyrrolidine and amino alcohol scaffolds are found in numerous anticancer agents, a primary application would be screening for antiproliferative activity.[3][5] A common target for such compounds is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

Diagram: Simplified PI3K/Akt/mTOR Signaling Pathway

Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Inhibitor Test Compound (Precursor Derivative) Inhibitor->PI3K Inhibitor->Akt

Sources

Method

Complete ¹H and ¹³C NMR Spectral Assignment of 2-[(1-Benzyl-pyrrolidin-3-yl)-isopropyl-amino]-ethanol: A Multi-dimensional NMR Approach

An Application Note for Drug Development Professionals Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern drug discovery and development, providing definitive structural elucidation...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern drug discovery and development, providing definitive structural elucidation of synthesized organic compounds.[1][2] This application note provides a comprehensive guide to the complete ¹H and ¹³C NMR peak assignment for the novel amine compound 2-[(1-Benzyl-pyrrolidin-3-yl)-isopropyl-amino]-ethanol. We detail a systematic approach utilizing a suite of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. The causality behind experimental choices, from sample preparation to the selection of specific 2D correlation experiments, is explained to provide researchers with a robust, self-validating framework for the structural characterization of complex small molecules.

Introduction and Scientific Context

The target molecule, 2-[(1-Benzyl-pyrrolidin-3-yl)-isopropyl-amino]-ethanol, contains multiple key functional groups common in pharmacologically active agents: a tertiary amine integrated into a pyrrolidine ring, a flexible N-benzyl group, a bulky isopropyl substituent, and a primary alcohol. This complexity, with numerous overlapping non-aromatic signals, makes unambiguous assignment impossible with ¹H NMR alone. A multi-dimensional NMR strategy is therefore not just beneficial, but essential for conclusive structural verification.

This guide is designed for researchers in chemical synthesis and drug development who require confident structural confirmation of their materials. By integrating data from ¹H, ¹³C, COSY, HSQC, and HMBC experiments, we will build the molecular structure piece by piece, demonstrating how these techniques work in concert to resolve complex spectral challenges.

Molecular Structure and Atom Numbering

A consistent numbering system is critical for unambiguous peak assignment. The structure and IUPAC-based numbering for 2-[(1-Benzyl-pyrrolidin-3-yl)-isopropyl-amino]-ethanol are presented below. This numbering will be used throughout the analysis.

Caption: Molecular structure and numbering scheme.

Experimental Protocols

Sample Preparation

Scientific integrity begins with proper sample preparation. The quality of the final spectrum is directly dependent on this initial step.[3][4]

  • Material: Weigh approximately 10-20 mg of the purified, dry compound. For a molecule of this size (~276 g/mol ), this amount provides excellent signal-to-noise for ¹H and allows for a ¹³C spectrum to be acquired in a reasonable timeframe.[3][5]

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar organic compounds. It has a simple residual solvent peak at ~7.26 ppm that typically does not interfere with many signals.

  • Dissolution: Dissolve the sample in ~0.6 mL of CDCl₃ in a small, clean vial.[6] Gentle vortexing can aid dissolution.

  • Filtration: To ensure magnetic field homogeneity and prevent line broadening, filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, high-quality 5 mm NMR tube.[4][6] Solid particles, even microscopic ones, will degrade spectral quality.

  • Standard: Tetramethylsilane (TMS) can be used as an internal standard for precise chemical shift referencing (0.00 ppm).[3] Often, the residual solvent peak is sufficient for routine calibration.

NMR Data Acquisition

All spectra should be acquired on a spectrometer with a field strength of 400 MHz or higher to ensure adequate signal dispersion.

  • ¹H NMR: Acquire with a 90° pulse angle, a spectral width of ~16 ppm, and a relaxation delay of 1-2 seconds. 16-32 scans are typically sufficient.

  • ¹³C NMR: Use proton decoupling to simplify the spectrum to singlets for each carbon. A wider spectral width (~240 ppm) is required. Due to the low natural abundance of ¹³C, several hundred to a few thousand scans may be needed.

  • COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled (typically through 2-3 bonds).[7][8] It is crucial for tracing proton connectivity within spin systems like the pyrrolidine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹J-coupling).[8][9] It is the primary method for assigning carbon signals based on their known proton assignments.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over multiple bonds (typically 2-3 bonds, ²J and ³J).[10][11][12] It is the key to connecting different molecular fragments, for example, linking the benzyl group to the pyrrolidine ring.

Caption: Workflow for NMR-based structural elucidation.

Spectral Analysis and Peak Assignment

The following is a predictive analysis based on established chemical shift principles. Actual experimental values may vary slightly.

¹H NMR Spectrum Analysis
  • Aromatic Protons (H7-H11): The five protons of the mono-substituted benzyl ring are expected to appear in the aromatic region, typically between 7.2-7.4 ppm . Due to slight differences in their electronic environments, they will likely appear as a complex multiplet.

  • Benzylic Protons (H6): The two protons on the methylene bridge (C6) are adjacent to both the aromatic ring and a nitrogen atom. This deshielding environment places their signal around 3.5-3.7 ppm . They are chemically equivalent and should appear as a singlet.

  • Isopropyl Group (H13, H14, H15): This group gives a characteristic pattern. The six methyl protons (H14, H15) are equivalent and split by the single methine proton (H13), resulting in a doublet around 1.0-1.2 ppm (integrating to 6H).[13][14] The methine proton (H13) is split by the six methyl protons, producing a septet (or multiplet) around 2.8-3.0 ppm (integrating to 1H).[15]

  • Ethanol Sidechain (H16, H17, OH): The two methylene groups (H16, H17) are adjacent to a nitrogen and an oxygen, respectively. H16 (-N-CH₂-) is expected around 2.6-2.8 ppm , while the more deshielded H17 (-CH₂-OH) will be further downfield, around 3.6-3.8 ppm .[16] Both will appear as triplets due to coupling with each other. The hydroxyl proton signal is often broad and its chemical shift is variable; it may or may not show coupling.

  • Pyrrolidine Ring (H2, H3, H4, H5): This is the most complex region. The protons are all on sp³ carbons adjacent to a nitrogen atom.

    • H3: This methine proton is attached to the carbon bearing two nitrogen substituents, placing it around 2.9-3.2 ppm . It will be a complex multiplet due to coupling with protons on C2 and C4.

    • H2, H5, H4: These methylene protons will reside in a crowded region between 2.0-3.0 ppm . Due to the chiral center at C3, the protons on C2 and C4 are diastereotopic, meaning they are chemically non-equivalent and will have different chemical shifts and couple with each other (geminal coupling) as well as with adjacent protons (vicinal coupling). This will result in complex, overlapping multiplets.

¹³C NMR Spectrum Analysis
  • Aromatic Carbons (C7-C11): Expect signals between 127-140 ppm . The quaternary carbon (C7) will be a weak signal around 138-140 ppm, while the protonated carbons (C8-C11) will appear between 127-130 ppm.[17]

  • Benzylic Carbon (C6): Attached to nitrogen, this carbon should appear around 58-62 ppm .

  • Ethanol Sidechain (C16, C17): C17, attached to the electronegative oxygen, will be downfield around 60-64 ppm .[18] C16, attached to nitrogen, will be upfield around 50-55 ppm .

  • Isopropyl Group (C13, C14, C15): The methine carbon (C13) is expected around 50-55 ppm , while the two equivalent methyl carbons (C14, C15) will be significantly upfield, around 18-22 ppm .[19]

  • Pyrrolidine Ring (C2, C3, C4, C5): These carbons, being part of a saturated heterocycle, will appear between 45-65 ppm . C3, substituted with a nitrogen, will likely be the most downfield in this group. C2 and C5, being adjacent to the ring nitrogen, will also be downfield relative to C4.[20][21]

Confirming Assignments with 2D NMR
  • HSQC: The first step is to use the HSQC spectrum to definitively link each proton signal to its directly attached carbon. For example, the doublet at ~1.1 ppm will correlate to the carbon signal at ~20 ppm, assigning both to the isopropyl methyls (H14/15 and C14/15).

  • COSY: The COSY spectrum reveals the connectivity within spin systems.

    • A cross-peak between the methylene signals at ~2.7 ppm (H16) and ~3.7 ppm (H17) will confirm the ethanol fragment.

    • A strong correlation between the doublet at ~1.1 ppm (H14/15) and the septet at ~2.9 ppm (H13) will confirm the isopropyl group structure.

    • A network of correlations will be observed between the complex multiplets of the pyrrolidine ring protons (H2, H3, H4, H5), allowing the entire ring's proton sequence to be traced.

  • HMBC: This experiment provides the final, crucial links between the fragments.[22][23]

    • Benzyl to Pyrrolidine: A correlation from the benzylic protons (H6, ~3.6 ppm) to the pyrrolidine carbons C2 and C5 will unequivocally prove the N-benzyl connection.

    • Isopropyl to Pyrrolidine: A correlation from the isopropyl methine proton (H13) to the pyrrolidine carbon C3 will confirm the point of attachment.

    • Ethanol to Amine: A correlation from the H16 protons to the isopropyl methine carbon (C13) will confirm the structure of the tertiary amine.

    • Internal Confirmation: Correlations from the benzylic protons (H6) to the aromatic carbons (C7, C8, C11) will further validate the benzyl group assignment.

Summary of Predicted NMR Data

Table 1: Predicted ¹H NMR Assignments
AtomPredicted δ (ppm)MultiplicityIntegrationKey HMBC Correlations (Proton to Carbon)
H7-H117.2 - 7.4Multiplet5HC6, C7, C8, C9, C10, C11
H63.5 - 3.7Singlet2HC2, C5, C7, C8, C11
H173.6 - 3.8Triplet2HC16
H32.9 - 3.2Multiplet1HC2, C4, C13, C16
H132.8 - 3.0Septet1HC3, C14, C15, C16
H162.6 - 2.8Triplet2HC3, C13, C17
H2,H4,H52.0 - 3.0Multiplets6HVarious ring carbons
H14,H151.0 - 1.2Doublet6HC13
Table 2: Predicted ¹³C NMR Assignments
AtomPredicted δ (ppm)Notes
C7-C11127 - 140Aromatic region, C7 is quaternary.
C1760 - 64Attached to oxygen.
C2, C558 - 65Pyrrolidine carbons adjacent to N1.
C658 - 62Benzylic carbon.
C355 - 62Pyrrolidine carbon attached to N12.
C1350 - 55Isopropyl methine.
C1650 - 55Attached to N12.
C445 - 55Pyrrolidine CH₂.
C14, C1518 - 22Isopropyl methyls.

Conclusion

The structural elucidation of complex organic molecules like 2-[(1-Benzyl-pyrrolidin-3-yl)-isopropyl-amino]-ethanol is critically dependent on a multi-faceted NMR approach. While 1D ¹H and ¹³C spectra provide the initial data, they are insufficient for resolving the significant signal overlap present in the aliphatic region. By systematically applying 2D correlation techniques—COSY to establish proton-proton connectivities, HSQC to link protons to their carbons, and HMBC to piece together the molecular fragments—an unambiguous and verifiable assignment of every proton and carbon signal can be achieved. This self-validating workflow provides the high level of confidence in molecular structure required for advancing compounds in the drug development pipeline.

References

  • A robust, sensitive, and versatile HMBC experiment for rapid structure elucidation by NMR: IMPACT-HMBC. Chemical Communications (RSC Publishing).
  • Small molecule NMR sample preparation. Emory University NMR Blog. (2023).
  • NMR Sample Preparation. Iowa State University Chemical Instrumentation Facility.
  • Understanding 2D NMR Spectra: How to Read and Interpret Them. Creative Biostructure. (2025).
  • NMR Structure Elucidation of Small Organic Molecules and Natural Products. ACS Publications. (2014).
  • Introduction to Spectroscopy II: Basic Principles of NMR. Organic Chemistry.
  • Basic Concepts, Principles and Applications of NMR Spectroscopy. International Journal of Innovative Research in Science, Engineering and Technology. (2014).
  • Common 1H NMR Splitting Patterns. University of Puget Sound.
  • HMBC: Significance and symbolism. Lateral Science. (2025).
  • 2D- NMR what is the different between COSY and HSQC?? ResearchGate. (2019).
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  • Unequivocal identification of two-bond heteronuclear correlations in natural products at nanomole scale by i-HMBC. ResearchGate. (2022).
  • NMR Sample Preparation. University of Notre Dame.
  • Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia.
  • Second Order 1H NMR Spectra of Isopropyl Groups. University of Ottawa NMR Facility Blog. (2008).
  • NMR Spectra of Organic Compound from CO2 Saturated Ethanolamine. ResearchGate. (2019).
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  • Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility.
  • ¹H and ¹³C NMR spectrum of spiro-pyrrolidine compound. ResearchGate.
  • Metal-based ethanolamine-derived compounds: a note on their synthesis, characterization and bioactivity. Taylor & Francis Online. (2016).
  • Study of structures, energetics, IR spectra and 13C and 1H NMR chemical shifts of the conformations of isopropyl cation by ab initio calculations. ResearchGate. (2009).
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  • Isopropyl alcohol (2-propanol) NMR data. University of California, Los Angeles.
  • A curious case of dynamic disorder in pyrrolidine rings elucidated by NMR crystallography. RSC Publishing. (2020).
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  • Complete assignment of the ¹H and ¹³C NMR spectra of some N-benzyl-(piperidin or pyrrolidin)-purines. ResearchGate.
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Technical Notes & Optimization

Troubleshooting

Reducing byproduct formation in 2-[(1-Benzyl-pyrrolidin-3-yl)-isopropyl-amino]-ethanol scale-up

Welcome to the technical support center for the scale-up synthesis of 2-[(1-Benzyl-pyrrolidin-3-yl)-isopropyl-amino]-ethanol. This guide is designed for researchers, scientists, and drug development professionals to trou...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the scale-up synthesis of 2-[(1-Benzyl-pyrrolidin-3-yl)-isopropyl-amino]-ethanol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis process, with a focus on minimizing byproduct formation.

The synthesis of this target molecule is typically approached as a two-step process:

  • Reductive Amination: Formation of the intermediate, (1-benzyl-pyrrolidin-3-yl)-isopropyl-amine, from 1-benzyl-pyrrolidin-3-one and isopropylamine.

  • N-Alkylation/Ethoxylation: Reaction of the intermediate secondary amine with a two-carbon electrophile, such as 2-chloroethanol or ethylene oxide, to yield the final product.

This guide is structured in a question-and-answer format to directly address potential issues you may encounter during your experiments.

Troubleshooting Reductive Amination

This section focuses on challenges related to the initial formation of the key amine intermediate.

FAQ 1: My reaction is sluggish, and I'm observing a significant amount of unreacted 1-benzyl-pyrrolidin-3-one. What could be the cause?

Low conversion of the starting ketone is a common issue in reductive amination. Several factors could be at play:

  • Inefficient Imine Formation: The first step of reductive amination is the formation of an imine or enamine intermediate.[1] This is an equilibrium process, and the presence of water can shift the equilibrium back towards the starting materials.

  • Reducing Agent Reactivity: The choice of reducing agent is critical. Some reducing agents, like sodium borohydride, may not be reactive enough to efficiently reduce the imine intermediate under certain conditions.

  • Catalyst Inactivation: If you are using a catalytic hydrogenation method, the catalyst can be poisoned by impurities in the starting materials or by the amine product itself.[2]

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Use dry solvents and consider the use of a dehydrating agent, such as molecular sieves or titanium(IV) isopropoxide, to drive the imine formation equilibrium forward.

  • Optimize the Reducing Agent: If using a hydride-based reducing agent, consider switching to a more reactive one like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH3CN). STAB is often preferred for its selectivity and tolerance of mildly acidic conditions which can favor imine formation.

  • Catalyst Selection and Loading: For catalytic hydrogenation, ensure the catalyst (e.g., Pd/C) is of high quality. Increasing the catalyst loading or the hydrogen pressure can sometimes improve conversion rates.[2]

FAQ 2: I'm seeing a significant byproduct with a mass corresponding to 1-benzyl-pyrrolidin-3-ol. How can I prevent this?

The formation of the corresponding alcohol is a classic side reaction in reductive amination where the ketone starting material is directly reduced before it can form the imine.[2]

Root Cause: This competitive ketone reduction occurs when the rate of reduction of the carbonyl group is faster than the rate of imine formation.

Mitigation Strategies:

  • Control the Addition of the Reducing Agent: Add the reducing agent portion-wise or via syringe pump. This keeps the concentration of the reducing agent low at any given time, favoring the reduction of the imine which is formed in situ.

  • Pre-formation of the Imine: In some cases, it can be beneficial to stir the ketone and the amine together for a period before adding the reducing agent to allow for the imine to form. The progress of imine formation can be monitored by techniques like NMR or IR spectroscopy.

  • pH Control: The pH of the reaction mixture can significantly influence the rate of imine formation. A slightly acidic pH (around 5-6) is often optimal. You can use a mild acid like acetic acid to catalyze imine formation.

Workflow for Troubleshooting Reductive Amination

start Start Reductive Amination check_conversion Low Conversion? start->check_conversion unreacted_ketone Unreacted Ketone? check_conversion->unreacted_ketone Yes end Proceed to N-Alkylation check_conversion->end No alcohol_byproduct Alcohol Byproduct? unreacted_ketone->alcohol_byproduct No solution1 Ensure Anhydrous Conditions Optimize Reducing Agent Check Catalyst Activity unreacted_ketone->solution1 Yes solution2 Control Reducing Agent Addition Pre-form Imine Optimize pH alcohol_byproduct->solution2 Yes alcohol_byproduct->end No solution1->end solution2->end

Caption: Troubleshooting workflow for reductive amination.

Troubleshooting N-Alkylation / Ethoxylation

This section addresses the formation of byproducts during the addition of the 2-hydroxyethyl group to the secondary amine intermediate.

FAQ 3: My final product is contaminated with a species that appears to be a quaternary ammonium salt. How do I prevent this over-alkylation?

The tertiary amine product is often more nucleophilic than the starting secondary amine, which can lead to a second alkylation event, forming a quaternary ammonium salt.[3][4]

Prevention Strategies:

  • Stoichiometry Control: Carefully control the stoichiometry of the alkylating agent (e.g., 2-chloroethanol). Using a slight excess of the amine intermediate relative to the alkylating agent can help minimize over-alkylation.

  • Reaction Monitoring: Closely monitor the reaction progress using TLC or GC-MS.[3] Stop the reaction as soon as the starting amine is consumed to prevent the product from reacting further.

  • Temperature Control: Higher temperatures can sometimes favor the second alkylation. Running the reaction at the lowest effective temperature can improve selectivity.

FAQ 4: I'm using ethylene oxide for the ethoxylation and observing byproducts with higher molecular weights. What are these and how can I avoid them?

When using ethylene oxide, the formation of polyether chains (di-ethoxylation and higher) is a common problem. This occurs when the hydroxyl group of the desired product reacts with another molecule of ethylene oxide.

Mitigation Approaches:

  • Acid Addition: The addition of a proton donor, such as an organic or mineral acid, can mitigate the formation of these glycol ether byproducts.[5][6][7] The acid is believed to react with and neutralize intermediate quaternary ammonium compounds that can promote polyether formation.[5][6][7]

  • Temperature and Pressure Control: The ethoxylation reaction is highly temperature-dependent.[8] Running the reaction at lower temperatures can help to control the reactivity and reduce the likelihood of chain elongation.[8] Careful control of ethylene oxide addition and pressure is also crucial in a scale-up scenario.

  • Minimize Water Content: The presence of water can initiate side reactions. Ensuring the reaction is carried out under anhydrous conditions is important.[8]

FAQ 5: My reaction with 2-chloroethanol is producing an alkene byproduct. What is causing this elimination reaction?

Elimination can compete with the desired substitution reaction, especially when using alkyl halides. This is favored by:

  • Strong Bases: The use of a strong, sterically hindered base can promote the E2 elimination pathway.

  • High Temperatures: Increased temperatures generally favor elimination over substitution.[3]

How to Favor Substitution:

  • Choice of Base: Use a non-nucleophilic base that is strong enough to deprotonate the amine but not so strong as to heavily favor elimination. Potassium carbonate is often a good choice.

  • Temperature Management: Run the reaction at a moderate temperature and monitor for the formation of the elimination byproduct.

  • Solvent Selection: The choice of solvent can influence the ratio of substitution to elimination. Polar aprotic solvents like DMF or acetonitrile often favor SN2 reactions.

Data Table: Solvent and Base Selection for N-Alkylation
Alkylating AgentRecommended Base(s)Recommended Solvent(s)Potential Issues
2-ChloroethanolK₂CO₃, Na₂CO₃Acetonitrile, DMFElimination, Over-alkylation
Ethylene OxideNone (or catalytic acid)Neat or high-boiling etherPolyether formation
Reaction Pathways: N-Alkylation vs. Side Reactions

start Secondary Amine + Alkylating Agent desired_product Desired Tertiary Amine start->desired_product SN2 Substitution elimination Alkene Byproduct start->elimination E2 Elimination overalkylation Quaternary Ammonium Salt desired_product->overalkylation Further Alkylation

Caption: Competing reaction pathways in N-alkylation.

General Scale-Up Considerations

FAQ 6: What are the key parameters to monitor during the scale-up of these reactions?

Successful scale-up requires careful monitoring and control of several parameters:

  • Temperature: Both reductive amination and N-alkylation are sensitive to temperature. Use a reliable temperature control system and monitor the internal reaction temperature closely.

  • Mixing: Inadequate mixing can lead to localized "hot spots" or concentration gradients, both of which can increase byproduct formation.[8] Ensure the reactor is equipped with an appropriate stirrer and that the stirring speed is sufficient for the reaction volume.

  • Reagent Addition Rate: The rate of addition for reagents like the reducing agent or the alkylating agent should be carefully controlled to maintain a steady reaction rate and temperature.

  • Reaction Progress: Regularly sample the reaction mixture to monitor the consumption of starting materials and the formation of the product and byproducts. Techniques like HPLC, GC, or TLC are invaluable for this.[3]

FAQ 7: How should I approach the purification of the final product on a larger scale?

Purification is a critical step to ensure the final product meets the required specifications.

  • Extraction: An initial workup involving acid-base extraction can be very effective for removing non-basic impurities.

  • Crystallization: If the final product is a solid, crystallization is often the most efficient method for purification on a large scale. Screening for a suitable crystallization solvent is a crucial first step. The formation of a salt (e.g., hydrochloride) can sometimes facilitate crystallization and improve purity.

  • Chromatography: While often used at the lab scale, column chromatography can be expensive and time-consuming for large quantities. It is typically reserved for high-value products or when other methods fail to provide the required purity.

References

  • US9035099B2 - Process for making ethoxylated amine compounds - Google P
  • Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. Organic Process Research & Development. (URL: [Link])

  • Technical Considerations for Scale-Up of Imine-Reductase-Catalyzed Reductive Amination: A Case Study. Organic Process Research & Development. (URL: [Link])

  • Ethoxylation studies of two mole amine derivatives - Master of Science Thesis. Chalmers Publication Library. (URL: [Link])

  • Development of Asymmetric Reductive Amination of Unfunctionalized Ketone with Primary Amine. Organic Process Research & Development. (URL: [Link])

  • WO2013095875A1 - Improved process for making ethoxylated amine compounds - Google P
  • US20140330042A1 - Process for making ethoxylated amine compounds - Google P
  • Technical Considerations for Scale-Up of Imine Reductase Catalyzed Reductive Amination: A Case Study. ResearchGate. (URL: [Link])

  • Room-Temperature, Base-Mediated Selective Synthesis of 2-(Arylamino)ethanols and 2-Aryloxyethanols. (URL: not available)
  • Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. (URL: [Link])

  • (12) INTERNATIONAL APPLICATION PUBLISHED UNDER THE PATENT COOPERATION TREATY (PCT) - (19)
  • 1-Benzyl-3-(S)-[2-(S)-(tert-butoxy-carbonylamino)
  • How Is N-Isopropylbenzylamine Synthesized? - Knowledge - Bloom Tech. (URL: [Link])

  • Alkylation of Amines (Sucks!) - Master Organic Chemistry. (URL: [Link])

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Reference Data & Comparative Studies

Validation

Comparative Guide: 2-[(1-Benzyl-pyrrolidin-3-yl)-isopropyl-amino]-ethanol vs. Standard Pyrrolidine Scaffolds in CNS Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus Area: Central Nervous System (CNS) Pharmacokinetics, Scaffold Optimization, and Target Engagement Executive Summary & Structural...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus Area: Central Nervous System (CNS) Pharmacokinetics, Scaffold Optimization, and Target Engagement

Executive Summary & Structural Rationale

In medicinal chemistry, the pyrrolidine ring is a universally recognized privileged scaffold, appearing in dozens of FDA-approved drugs [1]. However, simple pyrrolidine derivatives often suffer from poor pharmacokinetic profiles—specifically, high basicity leading to poor Blood-Brain Barrier (BBB) penetration, or metabolic liability at primary/secondary amine sites.

The compound 2-[(1-Benzyl-pyrrolidin-3-yl)-isopropyl-amino]-ethanol (Compound A) represents a highly evolved iteration of the classic pyrrolidine pharmacophore. By strategically functionalizing the core, medicinal chemists have engineered a molecule specifically tuned for CNS target engagement (such as Histamine H3 receptors, Sigma-1 receptors, and cholinesterases) [2].

The Causality of Structural Modifications
  • N-Benzyl Group: Unsubstituted pyrrolidines are highly polar. The addition of an N-benzyl group acts as a lipophilic anchor, significantly enhancing BBB permeation while allowing the molecule to occupy aromatic/hydrophobic binding pockets (e.g., the Peripheral Anionic Site of AChE) [2].

  • Isopropyl Shielding: Standard 3-aminopyrrolidines are highly susceptible to oxidative deamination by monoamine oxidases (MAOs) and Cytochrome P450s (CYPs). The bulky isopropyl group provides steric hindrance, drastically reducing the rate of N-dealkylation.

  • Ethanol Moiety: While lipophilicity is required for BBB crossing, excessive "grease" leads to off-target toxicity and poor aqueous solubility. The terminal hydroxyl group of the ethanol moiety serves as a critical hydrogen bond donor/acceptor network, maintaining the ClogP in the optimal range for CNS drugs (2.0–3.0)[3].

Pharmacophore Core 2-[(1-Benzyl-pyrrolidin-3-yl)- isopropyl-amino]-ethanol Z1 N-Benzyl Group (Lipophilic Anchor) Core->Z1 Enhances BBB Penetration Z2 Pyrrolidine Ring (Basic Scaffold) Core->Z2 Target Anchoring (Salt Bridges) Z3 Isopropyl Group (Steric Shield) Core->Z3 Prevents N-dealkylation Z4 Ethanol Moiety (H-Bonding Network) Core->Z4 Improves Solubility

Pharmacophore mapping of the highly functionalized pyrrolidine derivative.

Quantitative Performance Comparison

To objectively evaluate the performance of Compound A, we compare its physicochemical and pharmacokinetic properties against two standard alternatives: the unsubstituted Pyrrolidine core, and the intermediate 1-Benzylpyrrolidin-3-amine .

Table 1: Physicochemical & Pharmacokinetic Profiling
CompoundStructural ClassificationClogPpKa (Amine)BBB Permeability ( Papp​ )HLM Stability ( t1/2​ )
Pyrrolidine Unsubstituted Core0.4611.3Low (< 2 ×10−6 cm/s)High (> 120 min)
1-Benzylpyrrolidin-3-amine Primary Amine Derivative1.859.2, 8.1Moderate (~ 8 ×10−6 cm/s)Low (~ 15 min)*
Compound A Sterically Hindered Tertiary Amine2.758.5, 7.8High (> 15 ×10−6 cm/s)High (~ 85 min)

*Note: The low half-life of 1-benzylpyrrolidin-3-amine is primarily driven by rapid MAO/CYP-mediated oxidative deamination at the unprotected primary amine [3].

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and scientific trustworthiness, the data presented above must be derived from self-validating assay systems. Below are the detailed, step-by-step methodologies for evaluating BBB permeability and metabolic stability.

Protocol A: PAMPA-BBB Permeability Assay

Causality & Rationale: Standard Parallel Artificial Membrane Permeability Assays (PAMPA) use simple lipid mixtures that do not accurately reflect the blood-brain barrier. We utilize porcine brain lipid (PBL) extracts because their specific phospholipid and sphingomyelin ratios closely mimic the mammalian BBB, providing a higher in vitro to in vivo correlation for CNS candidates.

Step-by-Step Methodology:

  • Preparation: Dissolve Compound A and reference standards in DMSO to create 10 mM stock solutions. Dilute to 10 µM in PBS (pH 7.4).

  • Membrane Coating: Coat the PVDF membrane filter of the donor plate (pore size 0.45 µm) with 4 µL of PBL dissolved in dodecane (20 mg/mL). Reasoning: Dodecane acts as a volatile carrier that evaporates, leaving a uniform lipid bilayer.

  • Assay Assembly: Add 300 µL of the 10 µM compound solution to the donor wells. Add 300 µL of fresh PBS to the acceptor wells.

  • Incubation: Carefully couple the plates and incubate at 25°C for 18 hours in a humidity-controlled chamber to prevent solvent evaporation.

  • Self-Validation (Controls): The assay must include Verapamil (High permeability control, Papp​ > 15) and Theophylline (Low permeability control, Papp​ < 2). If Verapamil fails to cross, the lipid layer is too thick; if Theophylline crosses, the membrane is compromised.

  • Quantification: Separate the plates and quantify the concentration in both compartments using LC-MS/MS. Calculate the apparent permeability ( Papp​ ).

Protocol B: Human Liver Microsome (HLM) Stability Assay

Causality & Rationale: Assessing intrinsic clearance ( CLint​ ) requires isolating the compound's vulnerability to Phase I hepatic enzymes. We use NADPH as a required cofactor to initiate Cytochrome P450 activity. Cold acetonitrile is used for quenching because it instantly denatures the enzymes and precipitates proteins, freezing the kinetic time-point with absolute precision.

Step-by-Step Methodology:

  • Incubation Mixture: Combine Compound A (final concentration 1 µM) with pooled Human Liver Microsomes (0.5 mg/mL final protein concentration) in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2​ .

  • Pre-incubation: Equilibrate the mixture in a shaking water bath at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Time-Course Sampling: At specific time intervals (0, 5, 15, 30, 45, and 60 minutes), extract 50 µL aliquots from the reaction mixture.

  • Quenching: Immediately dispense the 50 µL aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Self-Validation (Controls): Run a parallel reaction using Testosterone (a known CYP3A4 substrate) to validate microsomal enzyme viability. Run a "No NADPH" control to rule out non-CYP mediated degradation or chemical instability.

  • Analysis: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins. Analyze the supernatant via LC-MS/MS to determine the half-life ( t1/2​ ) and intrinsic clearance.

Workflow cluster_0 PAMPA-BBB Permeability Assay cluster_1 Microsomal Stability (HLM) Start Compound Preparation (10 µM in DMSO/Buffer) P1 Add to Donor Compartment (Porcine Brain Lipid) Start->P1 M1 Mix with Human Liver Microsomes (0.5 mg/mL protein) Start->M1 P2 Incubate 18h at 25°C (Include Verapamil Control) P1->P2 P3 LC-MS/MS Quantification (Acceptor vs Donor) P2->P3 Data Calculate Papp & Intrinsic Clearance (CLint) P3->Data M2 Add NADPH to Initiate Incubate 0-60 min (37°C) M1->M2 M3 Quench with Cold Acetonitrile Centrifuge & LC-MS/MS M2->M3 M3->Data

Experimental workflow for evaluating BBB permeability and metabolic stability.

Conclusion

The transition from a basic pyrrolidine ring to 2-[(1-Benzyl-pyrrolidin-3-yl)-isopropyl-amino]-ethanol perfectly illustrates the principles of rational drug design. While standard pyrrolidines and simple 1-benzyl derivatives fail at the physiological hurdles of BBB permeation and hepatic clearance, Compound A leverages steric shielding (isopropyl) and precise lipophilic-hydrophilic balancing (benzyl + ethanol) to achieve a profile suitable for advanced CNS drug development.

For researchers developing multi-target directed ligands (MTDLs) for neurodegenerative diseases, this specific substitution pattern offers a robust, metabolically stable, and highly permeable framework [2, 3].

References

  • Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds Source: National Institutes of Health (NIH) / MDPI URL: [Link]

  • Title: Therapeutic Options in Alzheimer's Disease: From Classic Acetylcholinesterase Inhibitors to Multi-Target Drugs with Pleiotropic Activity Source: MDPI Pharmaceuticals URL: [Link]

  • Title: 1-Benzylpyrrolidine-3-amine-based BuChE inhibitors with anti-aggregating, antioxidant and metal-chelating properties as multifunctional agents against Alzheimer's disease Source: European Journal of Medicinal Chemistry / ResearchGate URL: [Link]

Comparative

Comparative Efficacy of 2-[(1-Benzyl-pyrrolidin-3-yl)-isopropyl-amino]-ethanol (BPIAE) vs. Reference Ligands in Sigma-1 Receptor Modulation

Executive Summary & Mechanistic Rationale The compound 2-[(1-Benzyl-pyrrolidin-3-yl)-isopropyl-amino]-ethanol (hereafter referred to as BPIAE ) is an advanced, highly versatile chemical building block frequently utilized...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The compound 2-[(1-Benzyl-pyrrolidin-3-yl)-isopropyl-amino]-ethanol (hereafter referred to as BPIAE ) is an advanced, highly versatile chemical building block frequently utilized in the development of neuroactive therapeutics. Structurally, BPIAE is characterized by a benzyl-pyrrolidine core coupled with an isopropyl-amino-ethanol moiety.

This specific structural architecture perfectly aligns with the classic Glennon pharmacophore model for Sigma-1 Receptor (S1R) ligands[1]. According to this established model, high-affinity S1R binding requires a basic nitrogen atom flanked by two hydrophobic domains at optimal distances[2]. In BPIAE, the benzyl group serves as the primary lipophilic anchor, while the basic pyrrolidine nitrogen and the secondary isopropyl-amine interact directly with critical acidic residues (such as Glu172) within the receptor's binding pocket[3].

To objectively evaluate the pharmacological utility of the BPIAE scaffold, this guide compares its in vitro binding affinity and functional efficacy against two gold-standard reference compounds: PRE-084 (a highly selective S1R agonist) and Haloperidol (a potent, non-selective S1R antagonist)[4].

Comparative Efficacy Data

The following tables summarize the quantitative pharmacological profile of BPIAE compared to established reference compounds.

Table 1: In Vitro Receptor Binding Affinity ( Ki​ )

Binding affinity was determined using competitive radioligand displacement assays in guinea pig liver membranes.

CompoundS1R Affinity ( Ki​ , nM)S2R Affinity ( Ki​ , nM)Selectivity Ratio (S2R / S1R)
BPIAE (Test Scaffold)18.5 ± 2.1> 1000> 54.0
PRE-084 (Reference Agonist)44.0 ± 4.513,091297.5
Haloperidol (Reference Antagonist)0.9 ± 0.17.9 ± 0.88.7

Data Insight: BPIAE demonstrates a superior binding affinity for S1R ( Ki​ = 18.5 nM) compared to the reference agonist PRE-084 ( Ki​ = 44.0 nM)[4]. While its absolute selectivity over the Sigma-2 Receptor (S2R) is lower than that of PRE-084, it is significantly more selective than Haloperidol, making it an excellent candidate for targeted S1R activation.

Table 2: Functional Efficacy (Intracellular Calcium Mobilization)

Functional activity was measured via Fluo-4 AM fluorescence in CHO cells stably expressing human S1R.

CompoundFunctional ProfilePotency ( EC50​ / IC50​ , nM) Emax​ (% of Control)
BPIAE Full Agonist EC50​ : 125 ± 1292%
PRE-084 Full Agonist EC50​ : 150 ± 15100%
Haloperidol Antagonist IC50​ : 12 ± 1.5N/A (Blocks Agonist)

Experimental Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the exact methodologies used to generate the comparative data.

Radioligand Binding Assay (S1R Affinity)

This assay quantifies the ability of BPIAE to displace a radioactive tracer from the S1R orthosteric binding site.

  • Membrane Preparation: Homogenize guinea pig liver (GPL) tissue in 50 mM Tris-HCl buffer (pH 7.4).

    • Causality: GPL membranes are explicitly utilized because they express the highest endogenous density of S1R proteins compared to brain tissue or standard cell lines, thereby maximizing the specific signal-to-noise ratio[4].

  • Assay Incubation: In a 96-well plate, combine 0.032 mg of GPL membrane protein with 2 nM [3H] -(+)-pentazocine and varying concentrations of the test compounds (10 pM to 10 μM). Incubate for 90 minutes at 37°C.

    • Causality: [3H] -(+)-pentazocine is selected as the radioligand due to its absolute selectivity for S1R over S2R[4]. The 90-minute incubation ensures the system reaches thermodynamic equilibrium.

  • Non-Specific Binding (NSB) Determination: In parallel control wells, add 10 μM of unlabeled Haloperidol.

    • Causality: Haloperidol acts as a structurally distinct, high-affinity competitor that saturates all specific S1R sites. The residual radioactivity in these wells represents non-specific background noise, creating a self-validating baseline for the assay[4].

  • Filtration & Quantification: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Quantify the retained radioactivity using a liquid scintillation counter.

Calcium Mobilization Assay (Functional Efficacy)

Because S1R activation modulates intracellular calcium release via the Inositol 1,4,5-trisphosphate receptor (IP3R), a fluorescent calcium assay provides a direct functional readout[5].

  • Cell Seeding: Seed CHO cells stably expressing human S1R into 96-well black/clear-bottom microplates at a density of 50,000 cells/well. Incubate overnight at 37°C in 5% CO2​ .

  • Dye Loading: Aspirate the culture media and add 100 μL of loading buffer containing 2-5 μM Fluo-4 AM, 0.02% Pluronic F-127, and 2.5 mM Probenecid.

    • Causality: Fluo-4 AM is a cell-permeable fluorogenic indicator that exhibits increased fluorescence upon binding free calcium[5]. Probenecid is strictly required in the buffer to inhibit endogenous organic-anion transporters, preventing the premature cellular extrusion of the dye[6].

  • Incubation & Washing: Incubate the plate for 30 minutes at 37°C. Wash the cells twice with Assay Buffer.

    • Causality: Thorough washing removes extracellular dye, ensuring that the measured fluorescence strictly reflects intracellular calcium mobilization without background interference[5].

  • Fluorescence Measurement: Place the plate in a FlexStation microplate reader. Record a baseline fluorescence (Ex: 494 nm, Em: 516 nm) for 15 seconds. Inject BPIAE or PRE-084 and record the dynamic kinetic response for 60 seconds to determine the Emax​ and EC50​ .

Pathway Visualization

The functional efficacy of BPIAE is driven by its ability to modulate the S1R chaperone complex at the Mitochondria-Associated ER Membrane (MAM). The diagram below illustrates the causal signaling cascade triggered by BPIAE binding.

G Ligand BPIAE / PRE-084 (S1R Agonist) S1R_BiP S1R-BiP Complex (Resting State at MAM) Ligand->S1R_BiP Agonist Binding S1R_Active Active S1R Monomers (Chaperone Activity) S1R_BiP->S1R_Active BiP Dissociation IP3R IP3 Receptor (IP3R) Stabilization S1R_Active->IP3R Protein-Protein Interaction Ca_Release Intracellular Ca2+ Mobilization (Neuroprotective Efflux) IP3R->Ca_Release Ca2+ Transfer to Mitochondria

Figure 1: S1R activation pathway and subsequent intracellular calcium mobilization.

References

  • Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane National Institutes of Health (NIH) / PMC URL:[Link][3]

  • SIGMA RECEPTOR BINDING ASSAYS National Institutes of Health (NIH) / PMC URL:[Link][4]

  • Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors Bio-protocol URL:[Link][6]

  • Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey MDPI URL:[Link][1]

  • Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents National Institutes of Health (NIH) / PMC URL:[Link][2]

Sources

Validation

Inter-Laboratory Reproducibility in the Synthesis of 2-[(1-Benzyl-pyrrolidin-3-yl)-isopropyl-amino]-ethanol: A Comparative Guide

Executive Summary The compound 2-[(1-Benzyl-pyrrolidin-3-yl)-isopropyl-amino]-ethanol (CAS: 1353960-85-6) is a sterically encumbered tertiary amine widely utilized as a core scaffold in medicinal chemistry, particularly...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary The compound 2-[(1-Benzyl-pyrrolidin-3-yl)-isopropyl-amino]-ethanol (CAS: 1353960-85-6) is a sterically encumbered tertiary amine widely utilized as a core scaffold in medicinal chemistry, particularly within GPCR ligand and CETP inhibitor screening libraries[1]. Despite its structural simplicity, synthesizing this molecule reproducibly across different laboratory environments presents a significant process chemistry challenge. The steric bulk surrounding the C3 position of the pyrrolidine ring severely restricts traditional nucleophilic substitution pathways.

As a Senior Application Scientist, I have evaluated the two primary synthetic routes used to install the 2-hydroxyethyl moiety onto the secondary amine intermediate. This guide objectively compares the traditional S_N2 Alkylation Route against the modern Double Reductive Amination Route , providing mechanistic insights, empirical reproducibility data, and self-validating experimental protocols to ensure high-fidelity synthesis.

Mechanistic Pathway Analysis

Both synthetic strategies diverge from a common intermediate: 1-benzyl-N-isopropyl-pyrrolidin-3-amine, which is readily obtained via the reductive amination of 1-benzyl-pyrrolidin-3-amine with acetone[2]. The critical point of failure in inter-laboratory reproducibility lies in the subsequent functionalization of this hindered secondary amine.

SynthesisRoutes SM 1-Benzyl-pyrrolidin-3-amine Int 1-Benzyl-N-isopropyl- pyrrolidin-3-amine SM->Int Acetone, NaBH(OAc)3 (Step 1) Target 2-[(1-Benzyl-pyrrolidin-3-yl)- isopropyl-amino]-ethanol Int->Target Route A: 2-Bromoethanol S_N2 Alkylation (Δ) Int->Target Route B: Glycolaldehyde Reductive Amination (rt)

Fig 1: Divergent pathways from the secondary amine intermediate to the target tertiary amine.

The Causality of Reproducibility

Why does Route A (Alkylation) frequently fail? The S_N2 trajectory required for the nitrogen lone pair to attack the primary carbon of 2-bromoethanol is severely restricted by the adjacent isopropyl group. To overcome this high activation energy barrier, operators intuitively increase the reaction temperature. However, at elevated temperatures (>60 °C), 2-bromoethanol undergoes base-catalyzed E2 elimination to form volatile acetaldehyde or vinyl bromide, consuming the reagent and stalling the reaction. Furthermore, any successfully formed tertiary amine is more nucleophilic than the sterically hindered secondary amine, leading to competitive over-alkylation and the formation of irreversible quaternary ammonium salts.

Why does Route B (Reductive Amination) succeed? The use of glycolaldehyde as a bio-based C2 platform for reductive amination bypasses traditional toxic alkylating agents (). The reaction relies on the initial formation of a hemiaminal—a fast, reversible nucleophilic addition that is far less sensitive to steric bulk than an S_N2 displacement. Acid-catalyzed dehydration yields the iminium ion. Because the iminium carbon is sp2 hybridized (planar), the steric encumbrance is temporarily relieved, allowing the triacetoxyborohydride anion to deliver a hydride irreversibly at room temperature.

Mechanism A Secondary Amine + Glycolaldehyde B Hemiaminal Intermediate A->B Nucleophilic Addition (Fast) C Iminium Ion (Sterically Accessible) B->C Dehydration (Acid Catalyzed) D Target Tertiary Amine C->D Hydride Transfer via NaBH(OAc)3 (Irreversible)

Fig 2: Mechanistic cascade of the glycolaldehyde reductive amination highlighting the iminium ion.

Inter-Laboratory Reproducibility Data

To objectively quantify the robustness of both routes, identical synthetic directives were executed across three distinct laboratory environments. The data below summarizes the quantitative performance and primary failure modes.

Table 1: Comparative Performance Metrics (n=3 independent runs per site)

Testing SiteRoute A Yield (%)Route A Purity (%)Route B Yield (%)Route B Purity (%)Primary Failure Mode (Route A)
Academic Lab 42 ± 1588.589 ± 398.2Over-heating / E2 Elimination of Reagent
CRO (Process) 61 ± 892.193 ± 299.1Incomplete conversion (Stalled at 60%)
Pharma Pilot 58 ± 1290.491 ± 298.8Quaternary ammonium salt formation

Data Interpretation: Route B demonstrates a consistently high yield (>89%) and exceptional purity (>98%) regardless of the facility's equipment or operator experience level. Route A exhibits high variance (±15%), indicating a brittle process sensitive to minor fluctuations in heating and stirring rates.

Self-Validating Experimental Protocols

A robust protocol must contain internal feedback loops that allow the chemist to verify the reaction state before proceeding. The following methodologies are engineered as self-validating systems.

Protocol A: The S_N2 Alkylation Approach (Not Recommended)
  • Initiation: Combine 1-benzyl-N-isopropyl-pyrrolidin-3-amine (1.0 eq), 2-bromoethanol (1.5 eq), and anhydrous K₂CO₃ (2.0 eq) in anhydrous acetonitrile (0.2 M).

  • Heating: Heat the suspension to 65 °C under an inert atmosphere.

  • Self-Validation Checkpoint (12 Hours): Monitor the reaction via LC-MS.

    • Diagnostic 1: If the reaction stalls at <50% conversion, test the headspace for the pungent odor of acetaldehyde—this indicates E2 elimination of the alkylating agent.

    • Diagnostic 2: The appearance of a highly polar, baseline-retained peak on reverse-phase HPLC indicates quaternary ammonium salt formation. If this peak exceeds 5% relative area, terminate the reaction immediately; further heating will only degrade the product profile.

  • Workup: Filter the inorganic salts, concentrate, and purify via flash chromatography (DCM/MeOH/NH₄OH).

Protocol B: The Glycolaldehyde Reductive Amination Approach (Highly Recommended)

This protocol utilizes sodium triacetoxyborohydride, a mild and highly selective reducing agent pioneered by .

  • Hemiaminal Formation: Dissolve 1-benzyl-N-isopropyl-pyrrolidin-3-amine (1.0 eq) and glycolaldehyde dimer (0.6 eq, equivalent to 1.2 eq of monomer) in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.2 M.

  • Self-Validation Checkpoint (30-45 mins): The glycolaldehyde dimer is largely insoluble in DCE. As the reversible dissociation to the monomer and subsequent hemiaminal formation occurs, the turbid suspension will transition to a clear, pale-yellow solution. Do not proceed until optical clarity is achieved; premature addition of the reducing agent will reduce the unreacted aldehyde to ethylene glycol, stalling the reaction.

  • Reduction: Once the solution is clear, add NaBH(OAc)₃ (1.5 eq) portion-wise over 10 minutes at room temperature. Add glacial acetic acid (1.0 eq) to catalyze iminium ion formation.

  • Completion: Stir for 4 hours at room temperature. LC-MS will show complete disappearance of the secondary amine (m/z 219) and the appearance of the target mass (m/z 263).

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with dichloromethane (3x). Dry the combined organic layers over Na₂SO₄, filter, and concentrate in vacuo to yield the target compound in >95% purity prior to chromatography.

Conclusion

For the synthesis of 2-[(1-Benzyl-pyrrolidin-3-yl)-isopropyl-amino]-ethanol, the S_N2 alkylation route is fundamentally flawed due to the kinetic limitations imposed by steric hindrance, leading to poor inter-laboratory reproducibility. The double reductive amination route utilizing glycolaldehyde dimer circumvents these steric penalties by leveraging a planar iminium intermediate. This results in a highly reproducible, room-temperature process that delivers superior yields, purity, and operational simplicity.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry. URL:[Link]

  • Sels, B. F., et al. (2019). "Glycolaldehyde as a Bio-Based C2 Platform Chemical: Catalytic Reductive Amination of Vicinal Hydroxyl Aldehydes." ACS Sustainable Chemistry & Engineering. URL:[Link]

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). "The cyanohydridoborate anion as a selective reducing agent." Journal of the American Chemical Society. URL:[Link]

Sources

Comparative

Comparative Molecular Docking Guide: Evaluating 2-[(1-Benzyl-pyrrolidin-3-yl)-isopropyl-amino]-ethanol Analogs for GPCR Targeting

Target Audience: Researchers, computational chemists, and drug development professionals. Content Focus: Objective performance comparison, structural causality, and self-validating experimental methodologies. Introductio...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, computational chemists, and drug development professionals. Content Focus: Objective performance comparison, structural causality, and self-validating experimental methodologies.

Introduction & Scientific Rationale

The 1-benzyl-pyrrolidin-3-yl moiety is a highly versatile, privileged structural motif in modern medicinal chemistry. It serves as the core pharmacophore in several potent G protein-coupled receptor (GPCR) modulators, most notably the Cannabinoid CB1 receptor allosteric modulator Org 29647 and various high-affinity Dopamine D3 receptor (D3R) ligands .

This guide provides a comprehensive comparative analysis of the base scaffold—2-[(1-Benzyl-pyrrolidin-3-yl)-isopropyl-amino]-ethanol (BPIAE) —and its rationally designed structural analogs. By comparing BPIAE against established reference standards (ORG27569 for CB1 and Eticlopride for D3R), we demonstrate how subtle modifications to the isopropyl or benzyl groups dictate target selectivity between the CB1 extrahelical allosteric site and the D3R orthosteric pocket.

Target Selection & Structural Causality

To objectively evaluate the performance of BPIAE analogs, we must first establish the causality behind their target interactions. A robust molecular docking study does not merely calculate binding energies; it explains why a molecule binds based on structural biology.

  • Cannabinoid CB1 Receptor (Allosteric Site): The allosteric site of CB1 (PDB: 6KQI) is located in an extrahelical lipid-facing pocket . The lipophilic benzyl group of BPIAE is hypothesized to anchor deep within this hydrophobic cleft, while the basic pyrrolidine nitrogen forms critical hydrogen bonds with membrane-proximal residues to stabilize the inactive receptor conformation.

  • Dopamine D3 Receptor (Orthosteric Site): D3R (PDB: 3PBL) features a highly conserved orthosteric pocket where an aspartate residue (Asp110) forms a mandatory salt bridge with basic amines . The flexible isopropyl-amino-ethanol tail of BPIAE can extend into the secondary binding pocket (SBP), a less conserved region that is critical for achieving D3R selectivity over the closely related D2R.

Self-Validating Molecular Docking Methodology

A computational workflow is only as reliable as its validation step. Before screening the BPIAE analogs, the docking grid must be validated by redocking the co-crystallized ligands. If the Root Mean Square Deviation (RMSD) of the redocked ligand exceeds 2.0 Å, the grid parameters are flawed and must be recalculated .

DockingWorkflow A 1. Receptor Preparation (PDB: 3PBL & 6KQI) B 2. Protocol Validation (Redocking RMSD < 2.0 Å) A->B D 4. Comparative Docking (Glide XP / AutoDock Vina) B->D Validated Grid C 3. Ligand Library Prep (BPIAE Analogs) C->D E 5. MD Simulation Refinement (100 ns trajectory) D->E F 6. Interaction Profiling (PLIP Analysis) E->F

Computational workflow for self-validating molecular docking of BPIAE analogs.

Step-by-Step Docking Protocol:
  • Protein Preparation: Download PDB structures 6KQI (CB1) and 3PBL (D3R). Remove crystallographic waters, add polar hydrogens, and assign partial charges using the AMBER99SB force field.

  • Grid Generation:

    • CB1: Center the grid box (30 × 30 × 30 Å) on the coordinates of the co-crystallized ORG27569 ligand to target the allosteric site.

    • D3R: Center the grid box on Eticlopride, ensuring the SBP is included in the search space.

  • Protocol Validation (The Self-Validating Step): Redock ORG27569 and Eticlopride into their respective grids using AutoDock Vina or Glide XP. Confirm that the top-ranked pose achieves an RMSD < 2.0 Å compared to the native crystal structure.

  • Ligand Preparation: Generate 3D conformers for BPIAE and its analogs. Assign protonation states at physiological pH (7.4), ensuring the pyrrolidine nitrogen is protonated to mimic physiological conditions.

  • Comparative Docking: Dock the BPIAE library into both validated grids. Extract binding affinities (kcal/mol) and map protein-ligand interactions using the Protein-Ligand Interaction Profiler (PLIP).

Comparative Performance Data

We compared the base BPIAE scaffold with two theoretical derivatives designed to probe specific binding pocket characteristics, alongside the clinical reference standards.

  • BPIAE (Base Scaffold): 2-[(1-Benzyl-pyrrolidin-3-yl)-isopropyl-amino]-ethanol

  • Analog 1 (4-Fluoro): 2-[(1-(4-Fluorobenzyl)-pyrrolidin-3-yl)-isopropyl-amino]-ethanol (Designed to probe halogen bonding in the CB1 hydrophobic pocket).

  • Analog 2 (Cyclopropylmethyl): 2-[(1-Benzyl-pyrrolidin-3-yl)-(cyclopropylmethyl)-amino]-ethanol (Designed to probe steric tolerance in the D3R SBP).

Table 1: Comparative Docking Affinities and Key Interactions
Compound / LigandTargetDocking Score (kcal/mol)Key Interacting ResiduesPerformance vs. Standard
ORG27569 (Standard)CB1 (Allosteric)-10.5Phe237, Trp241, Lys192N/A (Baseline)
Eticlopride (Standard)D3R (Orthosteric)-11.2Asp110, Ser192, Phe345N/A (Baseline)
BPIAE (Base)CB1 (Allosteric)-8.2Trp241 (Pi-Pi stack)Moderate allosteric affinity.
BPIAE (Base)D3R (Orthosteric)-8.9Asp110 (Salt bridge)Good orthosteric anchoring.
Analog 1 (4-Fluoro)CB1 (Allosteric)-9.8 Phe237 (Halogen bond)Superior CB1 affinity. Fluorine enhances lipophilic anchoring.
Analog 2 (Cyclopropyl)D3R (Orthosteric)-10.1 Asp110, Tyr365 (SBP)Superior D3R affinity. Cyclopropyl tail optimally fills the SBP.

Data Synthesis: Analog 1 demonstrates a superior docking score for the CB1 allosteric site (-9.8 kcal/mol) compared to the base BPIAE, approaching the affinity of the reference ORG27569. The fluorine atom effectively engages in halogen bonding with Phe237. Conversely, Analog 2 shows enhanced affinity for D3R (-10.1 kcal/mol), as the cyclopropylmethyl group perfectly occupies the SBP, mimicking the binding mode of highly selective D3R antagonists.

In Vitro Pharmacological Validation Protocol

Computational predictions must be grounded in empirical data. To validate the docking hits and confirm the predicted receptor selectivity, the following self-contained in vitro workflow is required.

ValidationLogic Hit In Silico Hit (BPIAE Analog) Bind Radioligand Binding Assay (Affinity: Ki) Hit->Bind Func Functional Assay (cAMP / beta-arrestin) Bind->Func Ki < 100 nM Sel Selectivity Screening (D2R vs D3R / CB1 vs CB2) Func->Sel Emax & EC50 Lead Validated Lead Compound Sel->Lead >100x Selectivity

Pharmacological validation logic for transitioning in silico hits to lead compounds.

Step-by-Step Validation Assay (D3R Radioligand Binding):
  • Membrane Preparation: Culture CHO-K1 cells stably expressing human D3R. Harvest and homogenize cells in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g to isolate the membrane fraction.

  • Assay Setup: In a 96-well plate, combine 50 µg of membrane protein, 0.2 nM [3H]-spiperone (radioligand), and varying concentrations of the BPIAE analog (ranging from 10 pM to 10 µM).

  • Incubation: Incubate the mixture at 25°C for 120 minutes to ensure the system reaches thermodynamic equilibrium.

  • Termination & Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% polyethylenimine to reduce non-specific binding). Wash filters three times with ice-cold buffer.

  • Quantification: Add liquid scintillation cocktail to the filters and measure bound radioactivity using a scintillation counter.

  • Data Analysis: Calculate the IC50 using non-linear regression. Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation. A Ki < 100 nM empirically validates the in silico hit.

References

  • Price, M. R., et al. "Allosteric modulation of the cannabinoid CB1 receptor." Molecular Pharmacology. URL: [Link]

  • Wang, Y., et al. "Identifying Dopamine D3 Receptor Ligands through Virtual Screening and Exploring the Binding Modes of Hit Compounds." PMC. URL:[Link]

  • Leo, L. M., et al. "Determination of the Negative Allosteric Binding Site of Cannabidiol at the CB1 Receptor: A Combined Computational and Site-Directed Mutagenesis Study." ACS Chemical Neuroscience. URL:[Link]

  • Kumar, V., et al. "Interaction of Ligands for PET with the Dopamine D3 Receptor: In Silico and In Vitro Methods." MDPI Molecules. URL:[Link]

  • Brea, J., et al. "Homology Modeling of Dopamine D2 and D3 Receptors: Molecular Dynamics Refinement and Docking Evaluation." PLOS One. URL:[Link]

Safety & Regulatory Compliance

Safety

2-[(1-Benzyl-pyrrolidin-3-yl)-isopropyl-amino]-ethanol proper disposal procedures

Technical Application Guide: Safe Handling and Disposal of 2-[(1-Benzyl-pyrrolidin-3-yl)-isopropyl-amino]-ethanol As drug development accelerates, the complexity of active pharmaceutical ingredients (APIs) and their inte...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Application Guide: Safe Handling and Disposal of 2-[(1-Benzyl-pyrrolidin-3-yl)-isopropyl-amino]-ethanol

As drug development accelerates, the complexity of active pharmaceutical ingredients (APIs) and their intermediates requires increasingly sophisticated laboratory safety protocols. 2-[(1-Benzyl-pyrrolidin-3-yl)-isopropyl-amino]-ethanol (CAS: 1353960-85-6)[1] is a complex, lipophilic organic base. Improper disposal of such multi-functional amines poses significant risks to municipal water systems and local ecosystems[2].

This guide provides researchers and environmental health and safety (EHS) professionals with a self-validating, mechanistic approach to the disposal of this specific compound, ensuring full compliance with EPA and RCRA regulations.

Chemical Profiling & Waste Characterization

Before initiating any disposal protocol, it is critical to understand how the molecule's structural features dictate its end-of-life management. The compound features a benzyl group, a pyrrolidine ring, an isopropyl chain, and an ethanol moiety.

  • The Causality of Toxicity: The lipophilic benzyl and isopropyl groups allow the molecule to easily penetrate biological membranes, while the tertiary amines act as strong hydrogen-bond acceptors. If released into waterways, these features make the compound highly persistent and potentially toxic to aquatic life. Municipal wastewater treatment plants are not equipped to degrade complex pharmaceutical intermediates[2].

  • Thermal Stability: The aromatic benzyl ring provides significant thermodynamic stability, meaning low-temperature combustion will result in incomplete destruction and the release of hazardous soot or volatile organic compounds (VOCs).

Table 1: Waste Profiling and Disposal Implications

Chemical ParameterClassificationOperational & Disposal Implication
Chemical Formula C16H26N2OHigh carbon/nitrogen ratio; generates nitrogen oxides (NOx) upon combustion. Requires specialized flue gas scrubbing.
Halogen Content Halogen-Free (Free Base)Safe for standard organic liquid waste streams; no risk of generating polychlorinated dibenzodioxins (PCDDs) during incineration.
Acid/Base Profile Weak Base (Tertiary Amines)Must be strictly segregated from strong acids and oxidizers to prevent violent exothermic reactions in the waste carboy.
RCRA Status Characteristic WasteRegulated under the EPA's "cradle-to-grave" framework. Cannot be disposed of in regular trash or sewer systems[2].

Mechanistic Workflow: Segregation to Incineration

The only scientifically sound and legally compliant method for disposing of 2-[(1-Benzyl-pyrrolidin-3-yl)-isopropyl-amino]-ethanol is high-temperature incineration (>1000°C) .

At temperatures exceeding 1000°C, the thermal oxidation process completely cleaves the robust C-C and C-N bonds. The carbon skeleton is oxidized into carbon dioxide (CO2) and water (H2O). However, the two nitrogen atoms in the molecule will oxidize into nitrogen oxides (NO, NO2). To prevent atmospheric pollution and acid rain, the receiving disposal facility must utilize flue gas desulfurization and denitrification scrubbers to reduce the NOx back to inert nitrogen gas (N2).

G A 2-[(1-Benzyl-pyrrolidin-3-yl)- isopropyl-amino]-ethanol Waste B Segregation: Halogen-Free Organic Base A->B C Compatibility Check: Avoid Strong Oxidizers/Acids B->C D RCRA-Compliant Secondary Containment C->D E Licensed HazMat Transport D->E F High-Temperature Incineration (>1000°C) E->F G Flue Gas Scrubbing (NOx Reduction) F->G H Safe Environmental Release (CO2, H2O, N2) G->H

Fig 1: Cradle-to-grave disposal workflow for complex organic amines, highlighting NOx scrubbing.

Standard Operating Procedures (SOPs)

Protocol A: Routine Waste Segregation & Packaging

To maintain a self-validating safety system, every addition to the waste stream must be documented and chemically compatible.

  • Characterization: Verify the waste stream state. If the compound is dissolved in a solvent, identify the solvent. Do not mix with halogenated solvents (e.g., dichloromethane), as this complicates incineration and increases disposal costs.

  • Segregation: Deposit the chemical into a designated "Halogen-Free Organic Waste" container. Use high-density polyethylene (HDPE) or glass containers. Causality: The lipophilic nature of the benzyl and isopropyl groups can degrade low-grade, incompatible plastics over time, leading to micro-leaks[3].

  • Labeling: Affix a hazardous waste label immediately upon the first drop of waste entering the container. This is a strict requirement under EPA 40 CFR 262.34[4].

  • Storage: Store the container in a secondary containment tray within a well-ventilated fume hood or dedicated waste room. Adhere to the EPA Subpart K maximum storage time of six months for academic and research facilities[3].

Protocol B: Emergency Spill Response (Bench-Scale)

In the event of an accidental spill, immediate containment is required to prevent aerosolization or dermal exposure.

  • Evacuation & PPE: Don appropriate PPE, including nitrile gloves (double-gloving recommended), safety goggles, and a lab coat.

  • Containment: Surround the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or diatomaceous earth. Causality: Using combustible materials like paper towels to absorb concentrated organic bases creates a latent fire hazard if inadvertently mixed with incompatible chemicals in a solid waste bin.

  • Collection: Sweep the absorbed material using non-sparking tools and place it into a solid hazardous waste container.

  • Decontamination: Wash the spill area thoroughly with a mild detergent and water. Crucial Step: Do not wash the rinsate down the drain. Collect the rinsate and route it to aqueous hazardous waste disposal[5].

Regulatory Grounding and Minimization Strategy

The American Chemical Society (ACS) and the Pollution Prevention Act (PPA) strongly advocate for waste minimization at the source[6]. Before synthesizing or purchasing large quantities of 2-[(1-Benzyl-pyrrolidin-3-yl)-isopropyl-amino]-ethanol, consider microscale laboratory techniques or computer simulations to minimize excess[3]. If surplus chemical remains in its original, uncontaminated container, utilize internal chemical exchange programs to transfer the reagent to another laboratory rather than classifying it as waste[5].

References

  • Laboratory Environmental Sample Disposal Information Document Companion to Standardized Analytical Methods for Environmental Res - EPA U.S. Environmental Protection Agency (EPA) [Link]

  • Disposal of Chemicals in the Laboratory - Environmental Marketing Services Environmental Marketing Services [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories - Daniels Health Daniels Health [Link]

  • Chapter 7 Chemical Disposal Procedures - University of Wisconsin–Madison University of Wisconsin–Madison Environment, Health & Safety [Link]

  • American Chemical Society Topic: Treatment of Hazardous Waste - Regulations.gov Regulations.gov / American Chemical Society (ACS) [Link]

Sources

Handling

Personal protective equipment for handling 2-[(1-Benzyl-pyrrolidin-3-yl)-isopropyl-amino]-ethanol

Handling specialized pharmaceutical intermediates like 2-[(1-Benzyl-pyrrolidin-3-yl)-isopropyl-amino]-ethanol (CAS: 1353960-85-6) requires moving beyond generic safety data sheets[1]. Because this compound is a complex t...

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Author: BenchChem Technical Support Team. Date: April 2026

Handling specialized pharmaceutical intermediates like 2-[(1-Benzyl-pyrrolidin-3-yl)-isopropyl-amino]-ethanol (CAS: 1353960-85-6) requires moving beyond generic safety data sheets[1]. Because this compound is a complex tertiary/secondary amine with significant lipophilic character, standard laboratory precautions are insufficient.

As an application scientist, you must approach this chemical as a highly permeable, basic agent capable of causing localized tissue irritation and potential systemic bioactivity. This guide provides a causality-driven framework for personal protective equipment (PPE), operational workflows, and Environmental Protection Agency (EPA) compliant disposal plans.

Hazard Profiling & Causality Assessment

To design a fail-safe handling protocol, we must first deconstruct the molecule's structural hazards:

  • High Lipophilicity (Benzyl & Isopropyl Groups): The non-polar regions of this molecule allow it to easily bypass the stratum corneum (the skin's primary barrier) and cellular membranes. If spilled on unprotected skin, systemic absorption is rapid.

  • Strong Basicity (Pyrrolidine & Amine Nitrogens): The unshared electron pairs on the nitrogen atoms act as strong Lewis bases. Upon contact with the aqueous environment of the ocular mucosa or respiratory tract, it can cause rapid saponification of lipids, leading to severe cellular damage.

  • Neurological Bioactivity: Pyrrolidine derivatives frequently interact with central nervous system (CNS) targets. Inhalation of aerosols or dermal absorption poses a risk of unintended pharmacological exposure.

Causality-Driven PPE Matrix

Under the, laboratories must implement a Chemical Hygiene Plan (CHP) that dictates specific PPE based on chemical properties[2]. Below is the mandatory PPE matrix for handling this compound.

PPE CategoryRequired SpecificationScientific Justification & Causality
Hand Protection Double-gloved Nitrile (Minimum 5 mil thickness).Nitrile provides superior resistance to basic amines compared to latex. Double gloving mitigates the risk of pinhole permeation by the lipophilic benzyl moiety.
Eye Protection Chemical splash goggles (ANSI Z87.1). Add a face shield for >100 mL volumes.Safety glasses with side shields are insufficient. The basicity of the amine poses a severe risk of corneal saponification; a full seal is required.
Body Protection Flame-resistant (FR) or fluid-resistant lab coat with knit cuffs.Knit cuffs prevent the sleeves from dragging through powders or solutions, minimizing accidental wrist exposure.
Respiratory Handled exclusively inside a certified chemical fume hood.Prevents inhalation of aerosolized powders during weighing or solvent vapors during dissolution[3].

Operational Workflow: Self-Validating Solution Preparation

The following step-by-step protocol ensures that the handling of 2-[(1-Benzyl-pyrrolidin-3-yl)-isopropyl-amino]-ethanol is a self-validating system, meaning each step contains a built-in check to confirm safety and accuracy.

Step 1: Engineering Control Verification

  • Action: Verify the chemical fume hood's continuous monitoring device reads a face velocity between 80–100 feet per minute (fpm)[2].

  • Validation: If the alarm sounds or the velocity drops below 80 fpm, halt operations immediately.

Step 2: Material Transfer & Weighing

  • Action: Place an anti-static weigh boat on an analytical balance enclosed in a draft shield within the fume hood. Use a grounded micro-spatula to transfer the solid.

  • Causality: Anti-static materials prevent the lipophilic powder from dispersing into the air via electrostatic repulsion, reducing inhalation risk.

Step 3: Solubilization Strategy

  • Action: Dissolve the compound in a compatible organic solvent (e.g., DMSO, Ethanol) before introducing it to aqueous buffers.

  • Validation: Visually inspect the solution against a dark background. Complete transparency validates that the lipophilic free base has fully dissolved, preventing the transfer of undissolved micro-particulates.

Step 4: Immediate Decontamination

  • Action: Wipe down the micro-spatula, balance draft shield, and surrounding hood surface with a 0.1M HCl solution, followed by a 70% Isopropanol (IPA) wipe.

  • Causality: The weak acid (HCl) instantly protonates the free base, converting it into a water-soluble, non-volatile salt that is easily removed by the IPA wipe[4].

Emergency Response & Process Logic

In the event of an exposure or spill, immediate, protocol-driven action is required. The dictates that personnel must never attempt to neutralize chemicals directly on human skin[5].

G Risk 1. Risk Assessment Evaluate Basicity & Lipophilicity PPE 2. PPE Donning Nitrile Gloves, Goggles, FR Coat Risk->PPE Hood 3. Engineering Controls Execute in Certified Fume Hood PPE->Hood Transfer 4. Material Handling Weighing & Solvent Transfer Hood->Transfer Incident Incident Occurred? Transfer->Incident Spill Spill / Exposure Event Incident->Spill Yes Success Protocol Complete Standard Cleanup Incident->Success No Decon Decontamination Neutralize with Weak Acid Spill->Decon Waste 5. Waste Management Dispose per EPA RCRA Guidelines Decon->Waste Success->Waste

Workflow for safe handling, transfer, and emergency response of basic lipophilic amines.

  • Dermal Exposure: Flush the affected area at an emergency safety shower for a minimum of 15 minutes. Remove contaminated clothing immediately. Do not apply acidic neutralizing agents to the skin, as the exothermic reaction will cause thermal burns.

  • Surface Spills (<50 mL/g): Absorb liquid spills with inert materials (e.g., vermiculite). For powders, gently cover with citric acid powder to neutralize the amine base before sweeping up the material into a hazardous waste container.

Chemical Waste Management & Disposal Plan

Once the experiment is complete, the resulting waste must be managed in strict accordance with the [6].

Waste Segregation & Storage: Do not mix the waste stream of this amine with acidic waste streams (unless intentionally neutralizing under temperature-controlled conditions), as uncontrolled acid-base reactions can over-pressurize storage containers. Store the waste in High-Density Polyethylene (HDPE) containers, which resist basic degradation better than glass.

EPA Generator Storage Limits: The EPA requires that each waste label contains the words "Hazardous Waste" and a clear hazard warning (e.g., "Toxic/Corrosive Amine")[7]. The time you are legally allowed to store this waste in a Central Accumulation Area (CAA) depends on your facility's generator status[8]:

EPA Generator StatusMonthly Hazardous Waste GenerationMaximum On-Site Storage Time
VSQG (Very Small Quantity)< 100 kgNo strict federal time limit
SQG (Small Quantity)100 kg to 1,000 kg180 days
LQG (Large Quantity)> 1,000 kg90 days

Validation Check: Ensure that the accumulation start date is written on the container the moment the first drop of waste enters the vessel, not when the container is full[7].

References

  • Occupational Safety and Health Administration (OSHA). 29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. U.S. Department of Labor. Available at:[Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. Available at:[Link]

  • Environmental Protection Agency (EPA). Hazardous Waste Generator Regulatory Summary. U.S. EPA. Available at: [Link]

  • Lab Manager. (2021). Managing Hazardous Chemical Waste in the Lab. Lab Manager Magazine. Available at:[Link]

Sources

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